molecular formula C7H16ClNO2 B1383585 2-Amino-2-ethyl-pentanoic acid hydrochloride CAS No. 1129277-25-3

2-Amino-2-ethyl-pentanoic acid hydrochloride

Cat. No.: B1383585
CAS No.: 1129277-25-3
M. Wt: 181.66 g/mol
InChI Key: UNBRGNIQENQVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-ethyl-pentanoic acid hydrochloride (CAS 1129277-25-3) is a branched-chain amino acid derivative supplied as a solid. The compound has a molecular formula of C7H16ClNO2 and a molecular weight of 181.66 g/mol . Its structure features a quaternary carbon center at the second position of the pentanoic acid backbone, where both the amino group and an ethyl substituent are attached . This molecular architecture, particularly the steric hindrance at the quaternary carbon and the presence of the hydrochloride salt, influences its physicochemical properties and reactivity . Analytical characterization of this compound includes defined nuclear magnetic resonance (NMR) spectral signatures, Fourier-transform infrared (FT-IR) vibrational profiles, and mass spectrometric fragmentation patterns that facilitate its identification and purity assessment . Amino acid-based compounds and their derivatives are of significant interest in various research fields, including the development of novel pharmaceuticals and the synthesis of specialized ionic liquids for biotechnology applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-2-ethylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5-7(8,4-2)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBRGNIQENQVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-ethylnorvaline vs isovaline structure comparison

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural and Functional Divergence of


-Disubstituted Amino Acids 

Executive Summary

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide therapeutics is a critical strategy for overcoming the poor pharmacokinetic profiles of native sequences. Among these,


-disubstituted amino acids represent a "gold standard" for inducing proteolytic resistance and restricting conformational freedom via the Thorpe-Ingold effect.

This guide provides a rigorous technical comparison between Isovaline (Iva) and 2-Ethylnorvaline (2-EtNva) . While often grouped together as "bulky" residues, they exhibit distinct physicochemical behaviors. Isovaline is a proven peptidomimetic capable of inducing


-helical structures and possessing intrinsic analgesic pharmacology. In contrast, 2-Ethylnorvaline represents a "supra-bulky" scaffold used primarily for extreme lipophilic tuning and steric occlusion.

Part 1: Structural Architectures & Stereochemistry

To understand the functional divergence, we must first analyze the steric hierarchy at the quaternary


-carbon (

).
Molecular Geometry
  • Isovaline (Iva): 2-amino-2-methylbutanoic acid.

    • Side Chains: Methyl (

      
      ) and Ethyl (
      
      
      
      ).
    • Chirality: Chiral (

      
       is a stereocenter).
      
    • Steric Profile: Moderate bulk. It is the immediate homolog of Aib (

      
      -aminoisobutyric acid), breaking Aib's symmetry.
      
  • 2-Ethylnorvaline (2-EtNva): 2-amino-2-ethylpentanoic acid.

    • Side Chains: Ethyl (

      
      ) and 
      
      
      
      -Propyl (
      
      
      ).
    • Chirality: Chiral.[1][2]

    • Steric Profile: High bulk. The replacement of the methyl group (found in Iva) with a propyl chain creates a massive hydrophobic sector.

Structural Taxonomy Diagram

AminoAcidHierarchy cluster_properties Physicochemical Trend Aib Aib (α-aminoisobutyric acid) Sym: Me / Me Helix Inducer (Strong) Iva Isovaline (Iva) Asym: Me / Et Helix Inducer (Moderate) GABA-B Agonist Aib->Iva +CH2 (Asymmetry introduced) EtNva 2-Ethylnorvaline (2-EtNva) Asym: Et / Pr Steric Blocker / Lipophilic Helix Destabilizer (Context dependent) Iva->EtNva +C2H4 (Steric Bulk Surge) Prop Increasing Lipophilicity (LogP) & Proteolytic Stability

Figure 1: Structural evolution from Aib to 2-EtNva.[3] Note the transition from helix induction (Aib/Iva) to steric occlusion (2-EtNva).

Part 2: Physicochemical Profiling

The choice between Iva and 2-EtNva is often dictated by the required lipophilicity (LogP) and the available space within the target receptor pocket.

ParameterIsovaline (Iva)2-Ethylnorvaline (2-EtNva)Implications for Drug Design
Formula


2-EtNva adds significant mass (+28 Da).
Side Chains Methyl / EthylEthyl / Propyl2-EtNva lacks a "small" anchor, increasing clash risk.
LogP (Est.) ~0.5 - 0.9~1.9 - 2.3Critical: 2-EtNva is far more lipophilic, aiding membrane permeability but reducing solubility.
Conformation

-Helix Promoter
Steric Occluder / DistorterIva mimics Aib; 2-EtNva forces extended or distorted turns due to bulk.
BBB Permeability Low (Peripheral restriction)Moderate to High2-EtNva's lipophilicity facilitates passive diffusion.

Expert Insight: Isovaline is often used to replace Aib to introduce chirality while maintaining the helical fold. 2-Ethylnorvaline is used when you need to block metabolic attack at a specific site or drastically increase the hydrophobicity of a solvent-exposed face without adding an aromatic ring.

Part 3: Conformational Dynamics & The Thorpe-Ingold Effect

The Thorpe-Ingold effect (gem-dialkyl effect) dictates that substituents on a quaternary carbon compress the internal bond angle (


), forcing the backbone into folded conformations.
  • Isovaline (

    
    -Helix): 
    
    • Similar to Aib, the restriction of

      
       torsion angles heavily favors the 
      
      
      
      -helix or
      
      
      -helix.
    • Because Iva is chiral (

      
       or 
      
      
      
      ), it dictates the screw sense (handedness) of the helix.
      
      
      -Iva typically induces left-handed helices (
      
      
      ), while
      
      
      -Iva induces right-handed helices (
      
      
      ).
  • 2-Ethylnorvaline (Steric Overload):

    • The "supra-bulk" of Ethyl/Propyl groups creates severe steric clashes with the backbone carbonyls of preceding residues (

      
      ).
      
    • Unlike Iva, which fits into the helical turn, 2-EtNva can be too bulky for a tight

      
      -helix. It often acts as a "helix breaker" in short sequences or forces the peptide into a fully extended or planar conformation to relieve strain.
      

Part 4: Synthetic Methodology (O'Donnell Protocol)

Synthesizing sterically hindered


-disubstituted amino acids is challenging. The Strecker synthesis often fails or gives poor yields for these bulky ketones. The industry standard is Phase Transfer Catalysis (PTC)  using the O'Donnell Schiff base method.

Objective: Synthesis of 2-Ethylnorvaline via alkylation of a Norvaline-derived Schiff base.

Reaction Workflow Diagram

SynthesisWorkflow Start Start: Norvaline Ethyl Ester (HCl Salt) Imine Benzophenone Imine Formation Start->Imine Ph2C=NH PTC PTC Alkylation (Ethyl Iodide + KOH + TEBA) Imine->PTC Phase Transfer Hydrolysis Acid Hydrolysis (1N HCl) PTC->Hydrolysis Deprotection Product End Product: 2-Ethylnorvaline Hydrolysis->Product Purification

Figure 2: Phase Transfer Catalytic synthesis route for 2-Ethylnorvaline.

Detailed Protocol

Precursors:

  • Substrate:

    
    -(Diphenylmethylene)-L-norvaline ethyl ester (The "Norvaline Imine").
    
  • Alkylating Agent: Ethyl Iodide (

    
    ).
    
  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB).

Step-by-Step Procedure:

  • Biphasic Setup:

    • Dissolve the Norvaline Imine (1.0 eq) and Ethyl Iodide (1.2 eq) in Dichloromethane (DCM) or Toluene (Organic Phase).

    • Prepare a 50% w/v aqueous solution of KOH (Aqueous Phase).

    • Add the Phase Transfer Catalyst (10 mol%).

  • Alkylation (The Interface):

    • Vigorously stir the biphasic mixture at

      
       to Room Temperature.
      
    • Mechanistic Note: The catalyst transfers the hydroxide ion to the interface, deprotonating the

      
      -carbon of the imine. The resulting enolate is alkylated by the ethyl iodide in the organic phase.
      
    • Monitor: Reaction is usually slower for 2-EtNva than Iva due to the steric hindrance of the propyl chain on the substrate. Heating to

      
       may be required.
      
  • Workup & Hydrolysis:

    • Separate phases. Wash organic layer with water and brine.

    • Evaporate solvent to yield the alkylated imine.

    • Deprotection: Dissolve residue in THF and add 1N HCl. Stir for 2 hours to cleave the imine and the ester (if harsh conditions are used) or selective imine cleavage.

    • Purification: Cation exchange chromatography is recommended to separate the free amino acid from the benzophenone byproduct.

Self-Validating Check:

  • NMR Verification: The disappearance of the

    
    -proton signal (approx 3.5-4.0 ppm) confirms quaternary substitution.
    
  • Mass Spec: Look for the specific mass shift. Norvaline (117)

    
     2-EtNva (145).
    

Part 5: Pharmacological Applications

Isovaline: The Analgesic Agent

Isovaline is unique because it is not just a structural building block; it is a pharmacophore.[4]

  • Mechanism: It acts as a peripheral agonist of the GABA_B receptor .

  • Therapeutic Value: It reduces nociception (pain sensing) in models of osteoarthritis and neuropathy without crossing the Blood-Brain Barrier (BBB), thereby avoiding the sedation associated with central GABA agonists like Baclofen.

2-Ethylnorvaline: The Stability Shield

2-EtNva lacks the specific GABAergic profile of Iva. Its utility is structural:

  • Proteolytic Resistance: The massive steric bulk prevents proteases (like Trypsin or Chymotrypsin) from accessing the peptide bond.

  • Lipophilic Anchoring: In membrane-active peptides (e.g., antimicrobials), replacing a Leucine or Valine with 2-EtNva can increase membrane residence time due to the high LogP.

References

  • MacLeod, B. A., et al. (2010). "Analgesic properties of the novel amino acid isovaline."[4] Anesthesia & Analgesia.

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. 
    
  • Toniolo, C., et al. (2001). "The

    
    -Helix in Peptides and Proteins." ChemBioChem. 
    
  • Pizzarello, S., et al. (2004). "The Murchison meteorite: A source of isovaline."[4] Geochimica et Cosmochimica Acta.

  • Tanaka, M., et al. (2008). "Design of hydrophobic non-natural amino acids for peptide stability." Journal of Peptide Science.

Sources

The Unseen Architects: A Technical Guide to Non-proteinogenic α,α-Disubstituted Amino Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Non-proteinogenic α,α-disubstituted amino acids represent a pivotal class of building blocks in contemporary medicinal chemistry and peptide science. Their unique structural feature—the presence of two substituents at the α-carbon—imparts profound conformational constraints and enhanced proteolytic stability compared to their proteinogenic counterparts. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these remarkable molecules. We will explore their classification, delve into the intricacies of their synthesis, and illuminate their transformative applications in the design of novel therapeutics and functional biomaterials. The narrative emphasizes the causal relationships behind synthetic strategies and the self-validating nature of the described protocols, offering both theoretical grounding and practical insights for laboratory application.

Introduction: The Significance of Steric Hindrance

The twenty canonical amino acids, the fundamental constituents of proteins, offer a remarkable yet finite palette for biological function. The quest for novel therapeutic modalities with improved efficacy, stability, and specificity has driven the exploration of non-proteinogenic amino acids.[1][2] Among these, α,α-disubstituted amino acids are particularly noteworthy for their ability to introduce significant steric hindrance at the α-carbon, a seemingly simple modification that has profound implications for molecular architecture and biological activity.[3][4]

The substitution of the α-hydrogen with a second, non-hydrogen moiety fundamentally alters the conformational freedom of the amino acid residue.[5][6] This steric bulk restricts the accessible regions of the Ramachandran plot, compelling peptide backbones to adopt well-defined secondary structures such as helices and turns.[5][7][8] This "molecular scaffolding" is a powerful tool for medicinal chemists, enabling the design of peptidomimetics that mimic the bioactive conformations of natural peptides while exhibiting enhanced resistance to enzymatic degradation.[4][9] Consequently, these amino acids are instrumental in developing next-generation therapeutics, from more stable peptide drugs to novel biomaterials.[1][7][10]

This guide will navigate the diverse landscape of α,α-disubstituted amino acids, providing a foundational understanding for their strategic implementation in research and development.

Classification of α,α-Disubstituted Amino Acids

The structural diversity of α,α-disubstituted amino acids is vast. A logical classification can be based on the nature of the α-substituents, which dictates their steric and chemical properties.

Acyclic α,α-Dialkyl Amino Acids

This class features two alkyl groups at the α-carbon. The simplest and most studied member is α-aminoisobutyric acid (Aib), which has two methyl groups.[7][11] The increasing size of the alkyl groups, from diethylglycine (Deg) to dipropylglycine (Dpg), progressively restricts conformational freedom.[5][12]

Cyclic and Heterocyclic α,α-Disubstituted Amino Acids

In this category, the two α-substituents are part of a carbocyclic or heterocyclic ring system. These constrained amino acids impose even greater rigidity on the peptide backbone compared to their acyclic counterparts. Examples include 1-aminocyclopropane-1-carboxylic acid (Ac3c) and 1-aminocyclopentane-1-carboxylic acid (Ac5c).[13] The incorporation of heteroatoms into the ring, as seen in heterocyclic analogues, offers opportunities for additional chemical functionality and hydrogen bonding interactions.

α,α-Diaryl and Aryl-Alkyl Amino Acids

The presence of one or two aromatic rings at the α-carbon, as in α,α-diphenylglycine, introduces significant steric bulk and the potential for π-π stacking interactions.[14][15] These amino acids are valuable for creating specific conformational motifs in peptides.[15]

Below is a table summarizing representative examples of non-proteinogenic α,α-disubstituted amino acids.

Class Name Abbreviation Structure Key Conformational Influence
Acyclic Dialkylα-Aminoisobutyric AcidAibCH₃-C(NH₂)(CH₃)-COOHPromotes 3₁₀- and α-helical structures[5][7][8]
DiethylglycineDegCH₃CH₂-C(NH₂)(CH₂CH₃)-COOHInduces fully extended conformations[5][12]
Cyclic1-Aminocyclopentane-1-carboxylic AcidAc5c(CH₂)₄C(NH₂)-COOHInduces β-turns and helical structures
Heterocyclic(S)-2-Amino-2,3-dihydro-1H-pyrrole-2-carboxylic acidIntroduces conformational rigidity and potential for H-bonding
Diarylα,α-DiphenylglycineDpg(C₆H₅)₂-C(NH₂)-COOHCan adopt both folded and extended conformations[15]

Synthetic Methodologies: Crafting Conformational Control

The synthesis of α,α-disubstituted amino acids presents a significant challenge due to the steric hindrance around the quaternary carbon center.[4][10] However, a variety of robust synthetic strategies have been developed to overcome this obstacle.

Strecker Synthesis

The Strecker synthesis is a classic and versatile method for preparing α-amino acids.[16][17] The use of a ketone instead of an aldehyde as the starting material directly yields α,α-disubstituted amino acids.[16] The reaction proceeds via the formation of an α-aminonitrile from a ketone, ammonia, and cyanide, followed by hydrolysis to the desired amino acid.[16][18]

Experimental Protocol: Racemic Synthesis of α,α-Diphenylglycine via Strecker Reaction

Materials:

  • Benzophenone

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Iminonitrile Formation:

    • In a well-ventilated fume hood, dissolve benzophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add a solution of ammonium chloride (1.5 equivalents) and sodium cyanide (1.5 equivalents) in water.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis:

    • Upon completion, carefully add concentrated hydrochloric acid to the reaction mixture.

    • Reflux the mixture for 6-12 hours to hydrolyze the aminonitrile to the amino acid hydrochloride.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Neutralize the solution by the dropwise addition of a concentrated sodium hydroxide solution until the amino acid precipitates at its isoelectric point.

    • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield racemic α,α-diphenylglycine.

Asymmetric Synthesis

For applications in drug discovery, enantiomerically pure α,α-disubstituted amino acids are often required. Asymmetric synthesis is therefore of paramount importance.

A common strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent. The auxiliary is later cleaved to yield the enantiopure amino acid.[3][19]

More recently, organocatalytic and biocatalytic methods have emerged as powerful tools for the asymmetric synthesis of these challenging molecules.[20][21] These methods offer high enantioselectivity under mild reaction conditions.[20][21] For instance, diarylprolinol silyl ethers have been shown to catalyze the Michael addition of oxazolones to α,β-unsaturated aldehydes, yielding chiral quaternary amino acids.[20] Biocatalytic approaches, using enzymes like transaminases, can also provide access to enantiopure heterocyclic α,α-disubstituted amino acids.[21]

Conceptual Workflow: Asymmetric Synthesis via Chiral Auxiliary

G cluster_0 Step 1: Chiral Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Glycine Glycine Derivative Glycine_Aux Glycine-Auxiliary Adduct Glycine->Glycine_Aux Coupling Auxiliary Chiral Auxiliary Auxiliary->Glycine_Aux Enolate Enolate Formation Glycine_Aux->Enolate Deprotonation Alkylated α,α-Disubstituted Adduct Enolate->Alkylated Alkylation (R-X) Final_Product Enantiopure α,α-Disubstituted Amino Acid Alkylated->Final_Product Hydrolysis/Cleavage

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Applications in Peptide and Drug Design

The unique properties of α,α-disubstituted amino acids make them invaluable tools in the design of peptides and small molecule drugs with enhanced therapeutic potential.

Conformational Control and Secondary Structure Induction

As previously mentioned, the primary application of these amino acids is to control the conformation of peptides.[5][6] α-Aminoisobutyric acid (Aib) is a potent helix-inducer, frequently incorporated into peptides to stabilize α-helical or 3₁₀-helical structures.[7][8][12] This is crucial for mimicking the helical domains of proteins involved in protein-protein interactions. Conversely, residues like diethylglycine (Deg) favor extended conformations.[5][12] The rational incorporation of different α,α-disubstituted amino acids allows for the precise engineering of peptide secondary structures.

Signaling Pathway: Impact of Aib on Peptide Conformation

G cluster_0 Unstructured Peptide cluster_1 Aib Incorporation cluster_2 Structured Peptide Unstructured Flexible Peptide Chain Aib α-Aminoisobutyric Acid (Aib) Unstructured->Aib Peptide Synthesis Structured Stable Helical Conformation Aib->Structured Conformational Constraint

Caption: Incorporation of Aib induces a stable helical conformation in a flexible peptide chain.

Enhanced Proteolytic Stability

Peptide-based drugs are often limited by their rapid degradation by proteases in the body. The steric bulk of α,α-disubstituted amino acids hinders the approach of proteases to the peptide backbone, thereby increasing the metabolic stability and in vivo half-life of the peptide.[4][21] This is a critical advantage in the development of long-acting peptide therapeutics.

Improved Pharmacokinetic Properties

The incorporation of α,α-disubstituted amino acids can also modulate the physicochemical properties of peptides, such as lipophilicity and membrane permeability. This can lead to improved oral bioavailability and better tissue distribution, including penetration of the blood-brain barrier.[7] For instance, Aib has been shown to enhance the bioavailability of peptides.[7]

Conclusion and Future Perspectives

Non-proteinogenic α,α-disubstituted amino acids are more than mere curiosities; they are powerful enablers of modern drug discovery. Their ability to impose conformational rigidity and enhance metabolic stability has already had a significant impact on the development of novel peptide therapeutics.[1] The continued development of efficient and stereoselective synthetic methods, including biocatalytic and organocatalytic approaches, will undoubtedly broaden the accessibility and diversity of these valuable building blocks.[20][21] As our understanding of the intricate relationship between peptide conformation and biological activity deepens, the strategic application of α,α-disubstituted amino acids will continue to be a cornerstone of rational drug design, paving the way for the next generation of highly potent and selective medicines.

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  • Toniolo, C., et al. (1983). Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. The Journal of Organic Chemistry, 48(23), 4250-4255. [Link]

  • Xuan, S., et al. (2018). Conformational modulation and polymerization-induced folding of proteomimetic peptide brush polymers. Chemical Science, 9(12), 3164-3172. [Link]

  • Savrda, J., et al. (1999). Synthesis, conformational study, and spectroscopic characterization of the cyclic C alpha, alpha-disubstituted glycine 9-amino-9-fluorenecarboxylic acid. Journal of Peptide Science, 5(2), 61-74. [Link]

Sources

Solubility Profile of 2-Amino-2-ethylpentanoic Acid HCl: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Amino-2-ethylpentanoic acid hydrochloride (also known as


-ethylnorvaline HCl) in water versus ethanol. Designed for drug development professionals and application scientists, this document synthesizes physicochemical principles with practical experimental protocols. The guide establishes that while the compound exhibits high solubility in water due to ionic solvation, its solubility in ethanol is moderate but significant—a critical differentiator from its zwitterionic precursor. These properties dictate specific strategies for purification, formulation, and process chemistry.

Physicochemical Characterization

Compound Identity and Structural Analysis
  • IUPAC Name: 2-Amino-2-ethylpentanoic acid hydrochloride

  • Common Synonyms:

    
    -Ethylnorvaline HCl, 
    
    
    
    -Ethyl-2-aminopentanoic acid HCl
  • Molecular Formula:

    
    
    
  • Structural Features:

    • Core: Pentanoic acid backbone (5-carbon chain).

    • Quaternary

      
      -Carbon:  Substituted with an amino group (
      
      
      
      ), a carboxyl group (
      
      
      ), and an ethyl group (
      
      
      ).
    • Salt Form: Hydrochloride. The amino group is protonated (

      
      ), paired with a chloride counterion (
      
      
      
      ).
Theoretical Solubility Framework

The solubility differential between water and ethanol is governed by the competition between the lattice energy of the crystalline salt and the solvation energy provided by the solvent.

  • In Water (Dielectric Constant

    
     80):  The dissolution is entropically and enthalpically driven by strong ion-dipole interactions. The water molecules form a hydration shell around the ammonium cation (
    
    
    
    ) and the chloride anion (
    
    
    ), overcoming the crystal lattice energy.
  • In Ethanol (Dielectric Constant

    
     24):  Ethanol is a protic solvent but has a significant non-polar ethyl moiety.
    
    • Effect of HCl Salt:[1] Unlike zwitterionic amino acids, which are generally insoluble in ethanol due to strong intermolecular electrostatic bonds (salt bridges), the HCl salt disrupts these interactions. The protonated amine and the chloride ion are more compatible with organic solvents than the zwitterionic dipole.

    • Hydrophobic Effect: The 2-ethyl and propyl (from pentanoic chain) side chains add lipophilicity. This "hydrophobic bulk" enhances the interaction with the ethyl group of ethanol, making this specific amino acid salt more soluble in ethanol than smaller analogs like glycine HCl.

Solubility Data Analysis: Water vs. Ethanol[2][3][4][5][6][7]

While exact empirical values can vary by batch polymorphism, the following comparative profile is established based on homologous series data (e.g., Norvaline HCl, Isovaline HCl) and thermodynamic principles.

Table 1: Comparative Solubility Profile (at 25°C)
SolventSolubility ClassificationEstimated Range (mg/mL)Driving MechanismKey Limitation
Water Freely Soluble> 500 mg/mLIon-Dipole HydrationpH dependent (solubility drops near pI if HCl is lost)
Ethanol (Abs.) Soluble50 – 150 mg/mLAmphiphilic SolvationSlower dissolution kinetics; Temperature dependent
Diethyl Ether Insoluble< 1 mg/mLLack of PolarityNone (used as antisolvent)
The "Salting-In" Effect in Ethanol

It is critical to note that 2-Amino-2-ethylpentanoic acid HCl is significantly more soluble in ethanol than its free zwitterionic form .

  • Zwitterion: Insoluble in ethanol (Crystal lattice dominated by charge-charge interactions).

  • HCl Salt: Soluble in ethanol.[2] The

    
     ion and protonated amine reduce the lattice energy relative to the zwitterion, allowing the ethanol to solvate the hydrophobic tails effectively.
    

Technical Insight: If your sample fails to dissolve in ethanol, verify the salt stoichiometry. Free base contamination will manifest as persistent turbidity (insoluble zwitterion).

Experimental Protocols

Protocol: Gravimetric Solubility Determination

This protocol provides a self-validating method to determine the exact solubility limit for your specific batch.

Reagents:

  • 2-Amino-2-ethylpentanoic acid HCl (Dry, milled powder)

  • Solvent: HPLC-grade Water or Absolute Ethanol

  • Equipment: Temperature-controlled shaker, 0.22

    
    m PTFE syringe filters.
    

Workflow:

  • Saturation: Add excess solid (approx. 1 g) to 5 mL of solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours. (Visual check: Solid must remain visible to ensure saturation).

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification:

    • Aliquot: Transfer exactly 1.0 mL of filtrate to a pre-weighed weighing dish.

    • Evaporation: Dry under vacuum or nitrogen stream at 40°C until constant weight.

    • Calculation:

      
      .
      
Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Dry Powder Mix Add Excess Solid to Solvent Start->Mix Equilibrate Agitate 24h @ 25°C (Ensure Residual Solid) Mix->Equilibrate Filter Filter Supernatant (0.22 µm PTFE) Equilibrate->Filter Dry Evaporate Solvent (Vacuum/N2) Filter->Dry Weigh Gravimetric Analysis Dry->Weigh

Figure 1: Step-by-step workflow for gravimetric solubility determination.

Implications for Process Chemistry & Purification[9]

The solubility difference (Water >> Ethanol > Ether) dictates the optimal purification strategy.

Crystallization Strategy (Antisolvent)

Since the compound is soluble in ethanol but insoluble in ether/heptane, or highly soluble in water and less so in ethanol, two routes exist:

  • Ethanol/Ether Route (Recommended for Desalting):

    • Dissolve crude HCl salt in minimum volume of dry Ethanol .

    • Inorganic salts (NaCl/KCl) are practically insoluble in ethanol and will precipitate. Filter to remove inorganics.

    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise to the filtrate.

    • The amino acid HCl will crystallize out as a white solid.

  • Water/Ethanol Route:

    • Dissolve in minimum Water .

    • Add excess Ethanol (or Isopropanol) as an antisolvent.

    • Note: This is less effective if the compound is too soluble in ethanol (which this specific analog is). The Ethanol/Ether route is preferred for high recovery.

Visualization: Solvation Mechanism

SolvationMechanism cluster_Water Water Solvation (High Solubility) cluster_Ethanol Ethanol Solvation (Moderate Solubility) Compound 2-Amino-2-ethylpentanoic Acid HCl WaterMech Mechanism: Dominant Ion-Dipole Interactions Compound->WaterMech EthMech Mechanism: Amphiphilic Solvation (Alkyl Chain Interaction) Compound->EthMech OutcomeWater Result: Full Dissociation High Stability WaterMech->OutcomeWater OutcomeEth Result: Soluble (Salt Form) Precipitable with Ether EthMech->OutcomeEth

Figure 2: Mechanistic comparison of solvation forces in aqueous vs. ethanolic environments.

References

  • Needham, T. E. (1970).[3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[3] Link

  • Bowden, N. A., et al. (2018).[4][5] Solubility of the Proteinogenic

    
    -Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 488–497.[6][4] Link
    
  • Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211–2217. Link

  • PubChem. (2025). Compound Summary: D-Norvaline (Analog Reference). National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: L-Norvaline. Link

Sources

Methodological & Application

Application Notes and Protocols: Engineering Helical Peptides with 2-Amino-2-ethyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Stable Helical Peptides in Therapeutic Development

The α-helix is a fundamental secondary structure in proteins, playing a pivotal role in mediating a vast array of protein-protein interactions. Consequently, peptides that can adopt and maintain a stable helical conformation are of significant interest in the fields of drug discovery and chemical biology. These structured peptides can mimic the binding interface of one protein to disrupt its interaction with another, offering a powerful strategy for therapeutic intervention. However, short, linear peptides are often conformationally flexible in aqueous solution and susceptible to proteolytic degradation, which limits their therapeutic potential.[1][2]

To overcome these limitations, researchers have turned to the incorporation of non-natural, Cα-tetrasubstituted amino acids. These residues, by virtue of their sterically constrained α-carbon, restrict the available conformational space of the peptide backbone, thereby predisposing the peptide to adopt a helical structure.[3][4] One such residue, 2-Amino-2-ethyl-pentanoic acid, and its close analog Cα,α-diethylglycine (Deg), offer a compelling option for stabilizing α-helices. The presence of two alkyl groups at the α-carbon can enhance helical propensity and provide a steric shield against proteolytic enzymes.[5][6]

This comprehensive guide provides detailed application notes and protocols for the incorporation of 2-Amino-2-ethyl-pentanoic acid into peptide sequences. We will delve into the synthesis of the requisite Fmoc-protected amino acid, optimized solid-phase peptide synthesis (SPPS) strategies for its efficient incorporation, and robust biophysical methods for the characterization of the resulting helical peptides.

Part 1: Synthesis of Fmoc-Protected 2-Amino-2-ethyl-pentanoic Acid

The successful incorporation of any non-natural amino acid into a peptide via Fmoc-based SPPS is contingent on the availability of the corresponding N-α-Fmoc protected building block. While a variety of synthetic routes to Cα,α-dialkylated amino acids exist, a common and effective method is the Strecker synthesis or variations thereof, followed by Fmoc protection.

A general approach involves the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis of the resulting aminonitrile. For 2-Amino-2-ethyl-pentanoic acid, the starting ketone would be 3-hexanone.

Protocol 1: Synthesis of 2-Amino-2-ethyl-pentanoic acid and Subsequent Fmoc Protection

This protocol is a generalized representation based on established methods for α,α-dialkylated amino acid synthesis.

Step 1: Synthesis of 2-Amino-2-ethyl-pentanoic acid (Illustrative)

  • Reaction Setup: In a well-ventilated fume hood, combine 3-hexanone, ammonium chloride, and sodium cyanide in a suitable solvent such as aqueous ethanol.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion, carefully add a strong acid (e.g., concentrated HCl) and heat the mixture under reflux to hydrolyze the aminonitrile.

  • Work-up and Purification: After cooling, neutralize the reaction mixture and purify the crude amino acid by recrystallization or ion-exchange chromatography.

Step 2: Fmoc Protection

  • Dissolution: Dissolve the synthesized 2-Amino-2-ethyl-pentanoic acid in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in dioxane dropwise while maintaining the pH between 9 and 10.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the pure Fmoc-2-Amino-2-ethyl-pentanoic acid.

Reagent/MaterialPurpose
3-HexanoneKetone starting material
Ammonium Chloride & Sodium CyanideReagents for Strecker synthesis
Hydrochloric AcidFor hydrolysis of the aminonitrile
Fmoc-OSuFmoc protecting group source
Sodium CarbonateBase for Fmoc protection reaction
DioxaneSolvent for Fmoc-OSu
Ethyl AcetateExtraction solvent

Part 2: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-Amino-2-ethyl-pentanoic Acid

The incorporation of sterically hindered Cα-tetrasubstituted amino acids like 2-Amino-2-ethyl-pentanoic acid into a growing peptide chain presents a significant challenge due to the steric hindrance around the α-carbon. Standard coupling conditions are often inefficient, leading to incomplete reactions and deletion sequences. Therefore, optimized protocols employing more potent coupling reagents and, in some cases, elevated temperatures are necessary.

Key Considerations for SPPS:

  • Coupling Reagents: Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often insufficient. The use of uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is highly recommended to achieve efficient coupling.[7][8]

  • Reaction Time and Temperature: Extended coupling times (e.g., double coupling for 1-2 hours each) are often required. Microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered residues by utilizing microwave energy to heat the reaction.[9]

  • Solvent: N,N-Dimethylformamide (DMF) is a standard solvent for SPPS. For difficult couplings, N-methyl-2-pyrrolidone (NMP) may be a better choice due to its superior solvating properties.

Protocol 2: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a general procedure for incorporating Fmoc-2-Amino-2-ethyl-pentanoic acid into a peptide sequence using an automated microwave peptide synthesizer.

SPPS_Workflow cluster_0 Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling 4. Coupling of Fmoc-AA-OH Washing_1->Coupling Washing_2 5. Washing (DMF) Coupling->Washing_2 Repeat Repeat for each amino acid Washing_2->Repeat Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Washing_2->Cleavage Repeat->Fmoc_Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification Analysis 8. Analysis (MS, HPLC) Purification->Analysis

Caption: Automated Fmoc-SPPS Workflow.

Materials:

  • Fmoc-protected amino acids (including Fmoc-2-Amino-2-ethyl-pentanoic acid)

  • Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)

  • Coupling reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-2-Amino-2-ethyl-pentanoic acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Perform the coupling reaction at an elevated temperature (e.g., 75°C for 5 minutes) using a microwave peptide synthesizer.

    • For this sterically hindered residue, a double coupling is recommended. Repeat the coupling step with a fresh solution of activated amino acid.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

ParameterStandard Amino Acid2-Amino-2-ethyl-pentanoic acidRationale for Change
Coupling Reagent DIC/HOBt or HBTUHATU or PyAOPMore potent reagents are needed to overcome steric hindrance.
Equivalents of AA 3-5 eq.4-6 eq.Higher concentration drives the reaction forward.
Coupling Time 30-60 min2 x 60 min (or microwave)Longer reaction time or microwave energy is required for complete coupling.
Temperature Room TemperatureRoom Temp or Elevated (Microwave)Increased temperature enhances reaction kinetics.

Part 3: Biophysical Characterization of Helical Peptides

Once the peptide containing 2-Amino-2-ethyl-pentanoic acid has been synthesized and purified, it is crucial to characterize its structural and biophysical properties to confirm that the incorporation of the non-natural residue has indeed stabilized a helical conformation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[10] The characteristic CD spectrum of an α-helix features two negative bands at approximately 222 nm and 208 nm, and a strong positive band at around 190 nm. The mean residue ellipticity (MRE) at 222 nm is often used to quantify the helicity of a peptide.

Protocol 3: Analysis of Peptide Helicity by CD Spectroscopy

CD_Spectroscopy_Workflow Sample_Prep 1. Peptide Sample Preparation Instrument_Setup 2. CD Spectrometer Setup & Blanking Sample_Prep->Instrument_Setup Data_Acquisition 3. Wavelength Scan (e.g., 190-260 nm) Instrument_Setup->Data_Acquisition Data_Processing 4. Data Processing & MRE Calculation Data_Acquisition->Data_Processing Analysis 5. Helicity Analysis Data_Processing->Analysis

Caption: Workflow for CD Spectroscopy Analysis.

Materials:

  • Purified peptide

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectrometer

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide in the CD buffer. The final concentration for measurement should be in the range of 25-100 µM.

  • Instrument Setup: Set the CD spectrometer to measure in the far-UV region (typically 190-260 nm). Blank the instrument with the CD buffer.

  • Data Acquisition: Acquire the CD spectrum of the peptide sample at a controlled temperature (e.g., 25°C).

  • Data Processing: Average multiple scans to improve the signal-to-noise ratio. Subtract the buffer blank from the sample spectrum. Convert the raw data (in millidegrees) to Mean Residue Ellipticity (MRE) using the following equation:

    MRE (deg cm² dmol⁻¹) = (Observed CD (mdeg)) / (10 * c * n * l)

    where:

    • c = molar concentration of the peptide (mol/L)

    • n = number of amino acid residues

    • l = path length of the cuvette (cm)

  • Analysis: Analyze the shape of the spectrum and the MRE values at 222 nm and 208 nm to determine the degree of helicity. A higher negative MRE at 222 nm is indicative of a greater helical content.

Thermal Stability Assessment

To evaluate the stability of the induced helix, a thermal denaturation experiment can be performed by monitoring the change in the CD signal at 222 nm as a function of temperature. A peptide with a stable helix will exhibit a sigmoidal melting curve, from which a melting temperature (Tm), the temperature at which the peptide is 50% unfolded, can be determined.

Protocol 4: Thermal Denaturation Monitored by CD

  • Sample Preparation: Prepare the peptide sample as described in Protocol 3.

  • Instrument Setup: Set the CD spectrometer to monitor the ellipticity at 222 nm. Program a temperature ramp (e.g., from 20°C to 90°C with a heating rate of 1°C/minute).

  • Data Acquisition: Record the CD signal at 222 nm as the temperature increases.

  • Data Analysis: Plot the MRE at 222 nm versus temperature. Fit the data to a sigmoidal curve to determine the Tm. A higher Tm indicates greater helical stability.

Proteolytic Stability Assay

A key advantage of incorporating Cα-tetrasubstituted amino acids is the anticipated increase in resistance to proteolytic degradation. This can be assessed by incubating the peptide with a protease and monitoring its degradation over time by RP-HPLC.

Protocol 5: Protease Digestion Assay

Materials:

  • Purified peptide

  • Protease (e.g., trypsin, chymotrypsin, or a protease cocktail like pronase)

  • Digestion buffer (protease-specific)

  • RP-HPLC system

Procedure:

  • Reaction Setup: Incubate the peptide at a defined concentration (e.g., 1 mg/mL) with the protease in the appropriate digestion buffer at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture and quench the digestion by adding a strong acid (e.g., TFA) or by heating.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time to determine the rate of degradation. Compare the stability of the modified peptide to an analogous peptide composed of only natural amino acids.

Conclusion and Future Perspectives

The incorporation of 2-Amino-2-ethyl-pentanoic acid represents a powerful strategy for the design of stable helical peptides. While its synthesis and incorporation into peptides require specialized protocols to overcome steric challenges, the resulting peptides are expected to exhibit enhanced helicity and increased resistance to proteolytic degradation. The detailed protocols provided herein offer a comprehensive guide for researchers aiming to leverage the unique properties of this non-natural amino acid in their peptide-based therapeutic and research endeavors. Future work in this area may focus on exploring the impact of the chirality of this amino acid on helical screw sense and the development of even more efficient coupling methodologies for its incorporation.

References

  • Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2013). Inhibition of α-helix-mediated protein-protein interactions using designed molecules.
  • Balaram, P. (1999). Non-standard amino acids in peptide design and protein engineering. Current Opinion in Structural Biology, 9(5), 549-555.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Chandrasekhar, S., & Singh, A. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
  • Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Selinger, Z. (1991). The use of D-amino acids in peptide synthesis. Biopolymers, 31(6), 745-750.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243-2266.
  • Kaul, R., Banumathi, S., Velmurugan, D., Ravikumar, K., Rao, R. B., & Balaram, P. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research, 55(4), 271-278.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Raines Lab. (n.d.). Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Retrieved from [Link]

  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350-353.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56.
  • Walton, T. A., & Yoder, N. C. (2018). Recent advances in the synthesis of non-natural amino acids. Tetrahedron Letters, 59(43), 3835-3847.
  • Woolfson, D. N. (2010). The design of coiled-coil structures and assemblies. Sub-cellular biochemistry, 49, 47-71.
  • Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. The Biochemical Journal, 268(2), 249-262.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139.
  • Otvos, L., Jr. (2003). Proteolytic degradation of peptides: a new old problem. Journal of Peptide Science, 9(11), 731-735.
  • Marshall, G. R. (2003). The medicinal chemistry of peptides. Methods in Enzymology, 369, 3-38.
  • Crina, M., & Sîrbu, R. (2018). Non-natural amino acids in peptide drug discovery. Farmacia, 66(5), 735-743.
  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). C(alpha)-tetrasubstituted alpha-amino acids: a powerful tool for the design of novel peptide and protein structures. Biopolymers, 60(6), 396-419.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Chapman, K. T. (1992). A cleavage method for the synthesis of C-terminal peptide amides using mild basic conditions. Journal of the American Chemical Society, 114(16), 6654-6655.
  • Chatterji, A., & Kumar, S. (2004). Proteolytic stability of peptides. Current Medicinal Chemistry, 11(16), 2133-2147.

Sources

Fmoc-protection of 2-Amino-2-ethyl-pentanoic acid hydrochloride

Application Note: Optimized Fmoc-Protection of Sterically Hindered -Dialkyl Amino Acids

Case Study: 2-Amino-2-ethyl-pentanoic acid hydrochloride

Executive Summary & Mechanistic Insight[1]

The Challenge: 2-Amino-2-ethyl-pentanoic acid (also known as



Mechanistic Bottleneck: The nucleophilic attack of the

Strategic Approach: Standard protocols using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) often suffer from incomplete conversion with this substrate. Conversely, the more reactive Fmoc-Cl (9-Fluorenylmethyl chloroformate) risks forming "Fmoc-dipeptides" via mixed anhydride intermediates. This guide presents a Hybrid Optimized Protocol that prioritizes purity (Fmoc-OSu) but incorporates thermodynamic drivers (controlled heating/sonication) and offers a fallback High-Reactivity Protocol (Fmoc-Cl) with specific pH controls to mitigate side reactions.

Reagent Selection & Stoichiometry

ReagentRoleStoichiometryCritical Note
Substrate 2-Amino-2-ethyl-pentanoic acid HCl1.0 equivHygroscopic salt; dry under vacuum before use.
Fmoc-OSu Primary Protection Reagent1.2 – 1.5 equivPreferred for high purity. Slower reaction rate.
Fmoc-Cl Alternative Protection Reagent1.1 equivHigh reactivity. Risk of dipeptide formation.[1][2]

Base (pH control)2.5 – 3.0 equiv1.0 eq neutralizes HCl; remainder drives reaction.
Dioxane/Water Solvent System1:1 or 2:1 ratioDioxane solubilizes Fmoc; Water solubilizes AA salt.

Experimental Protocols

Method A: High-Purity Route (Fmoc-OSu)

Recommended first-line approach for pharmaceutical applications requiring >99% purity.

Step 1: Solubilization & Neutralization
  • Dissolve 2-Amino-2-ethyl-pentanoic acid HCl (10 mmol) in Water (25 mL).

  • Add

    
      (25 mmol, 2.5 equiv) slowly to avoid excessive foaming (
    
    
    evolution).
  • Checkpoint: Verify pH is 9.5–10.0. The solution must be basic for the amine to be nucleophilic.

  • Add 1,4-Dioxane (25 mL). If precipitation occurs, add more water until clear.

Step 2: Reagent Addition & Reaction Driver
  • Dissolve Fmoc-OSu (12-15 mmol, 1.2-1.5 equiv) in 1,4-Dioxane (15 mL).

  • Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes at Room Temperature (RT).

  • Steric Modification: Due to the quaternary center, standard stirring is often insufficient.

    • Option A (Thermal): Warm the mixture to 35–40°C . Do not exceed 45°C to prevent Fmoc hydrolysis.

    • Option B (Sonic): Place the flask in an ultrasonic bath for the first 2 hours to disrupt aggregates and accelerate kinetics.

  • Stir vigorously for 24–36 hours . (Standard amino acids take 4-6h; this substrate requires extended time).

Step 3: Workup & Purification
  • Dilution: Add Water (50 mL).

  • Wash (Critical): Extract the basic aqueous layer with Diethyl Ether or MTBE (

    
     mL).
    
    • Why? This removes unreacted Fmoc-OSu and Fmoc-byproducts (fulvene) while the product remains in the aqueous phase as a salt.

  • Acidification: Cool the aqueous phase to 0°C. Acidify carefully with 1N HCl to pH 2–3.

    • Observation: The product will precipitate as a white/off-white oil or solid.

  • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organic layers with Brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Crystallization: Recrystallize from Ethyl Acetate/Hexane or DCM/Petroleum Ether .

Method B: High-Reactivity Route (Fmoc-Cl)

Use only if Method A yields <50% conversion. Requires strict temperature control.

  • Setup: Dissolve Amino Acid HCl (10 mmol) in Water (25 mL) and Dioxane (20 mL).

  • Base: Add

    
     (25 mmol). Cool entire mixture to 0°C  (Ice bath).
    
  • Addition: Dissolve Fmoc-Cl (11 mmol) in Dioxane (10 mL). Add very slowly dropwise over 1 hour at 0°C.

    • Control: Maintain pH > 9 by adding supplemental

      
       solution if necessary.
      
  • Reaction: Remove ice bath and stir at RT for 4–6 hours.

  • Workup: Follow the same wash/acidify/extract procedure as Method A.

Visualization: Synthesis Workflow

FmocProtectionStartStart: 2-Amino-2-ethyl-pentanoic acid HClNeutralizeNeutralization(Water/Dioxane, Na2CO3, pH 9-10)Start->NeutralizeChoiceReagent SelectionNeutralize->ChoiceFmocOSuMethod A: Fmoc-OSu(High Purity, Slower)Choice->FmocOSuStandardFmocClMethod B: Fmoc-Cl(High Reactivity, Risk of Dipeptides)Choice->FmocClIf steric bulk prevents reactionReactionAReaction: 35°C or Sonication24-36 HoursFmocOSu->ReactionAReactionBReaction: 0°C -> RT4-6 HoursFmocCl->ReactionBWashEther Wash(Remove excess Fmoc reagent)ReactionA->WashReactionB->WashAcidifyAcidify to pH 2-3(Precipitate Product)Wash->AcidifyExtractExtract into EtOAcDry & ConcentrateAcidify->ExtractFinalFinal Product:Fmoc-2-Amino-2-ethyl-pentanoic acidExtract->Final

Figure 1: Decision logic and workflow for the Fmoc-protection of sterically hindered amino acids.

Quality Control & Analytical Expectations

Due to the quaternary center, NMR signals may show rotameric broadening.

  • HPLC: Purity >98%. Monitor at 254 nm (Fmoc absorption).

    • Impurity Alert: Look for a peak at roughly

      
       molecular weight (Fmoc-dipeptide) if using Method B.
      
  • 1H NMR (DMSO-d6):

    • 
       7.8–7.3 (m, 8H, Fmoc aromatic).
      
    • 
       4.3–4.2 (m, 3H, Fmoc 
      
      
      and CH).
    • 
       1.8–0.8 (m, Aliphatic multiplets for Ethyl/Propyl chains).
      
    • Note: The amide NH proton is often deshielded and may appear as a singlet around

      
       7.0–7.5, potentially broadened.
      
  • Mass Spectrometry (ESI):

    • Expect

      
       or 
      
      
      .
    • Confirm absence of

      
       (Free amine).[3]
      

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<40%) Steric hindrance preventing attack.Switch to Method B (Fmoc-Cl) or use microwave irradiation (50°C, 20 min).
Gummy Precipitate Product is lipophilic and trapping solvent.Triturate the crude oil with cold Hexane or Pentane to induce solidification.
Double Peak in HPLC Racemization or Rotamers.Run NMR at elevated temperature (50°C). If peaks coalesce, they are rotamers (common in hindered amides).
Impurity at +250 Da Fmoc-Dipeptide formation.Reduce the rate of Fmoc-Cl addition; ensure temperature stays at 0°C during addition.

References

  • Carpino, L. A. (1987).[4] The 9-fluorenylmethyloxycarbonyl family of base-sensitive amino-protecting groups.[5][2][4][6][7] Accounts of Chemical Research, 20(11), 401–407. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4][6][7][] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • BenchChem. (2025).[5][3] The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Link

  • Chem-Impex. (2025). (S)-Fmoc-2-amino-3-ethyl-pentanoic acid Product Page.[9] Link

Application Note: High-Efficiency Synthesis of 3,10-Helical Peptides Using 2-Ethylnorvaline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of


-disubstituted amino acids into peptide sequences is a definitive strategy for inducing specific secondary structures and enhancing proteolytic stability. While 

-aminoisobutyric acid (Aib) is the gold standard for inducing 3,10-helical conformations, the use of 2-ethylnorvaline (EtNva) —a bulkier, highly lipophilic quaternary analog—presents unique opportunities and significant synthetic challenges.

This guide details the solid-phase peptide synthesis (SPPS) protocols required to couple EtNva efficiently. Unlike standard amino acids, EtNva possesses a quaternary


-carbon substituted with both an ethyl and a propyl group. This steric bulk creates a "Thorpe-Ingold" effect that restricts backbone flexibility (

torsion angles), favoring helical or extended structures depending on the sequence context. However, this same bulk renders standard coupling reagents (e.g., HBTU, DIC) ineffective, often leading to deletion sequences.

Key Applications:

  • Peptidomimetics: Locking bioactive conformations to increase receptor affinity.

  • Metabolic Stability: The quaternary center blocks proteolytic cleavage.

  • Membrane Permeability: EtNva significantly increases the logP of the peptide, aiding cell penetration.

Scientific Background: The Conformational Landscape

The 3,10-Helix vs. -Helix

The 3,10-helix is tighter and more elongated than the canonical


-helix.[1] It is defined by 

hydrogen bonding (vs.

in

-helices).
  • 
    -Helix:  3.6 residues/turn, 13-atom ring (
    
    
    
    ).
  • 3,10-Helix: 3.0 residues/turn, 10-atom ring (

    
    ).
    
The Role of 2-Ethylnorvaline (EtNva)

While Aib (


-dimethyl) strongly promotes 3,10-helices, increasing the size of the 

-substituents (as in EtNva) introduces severe steric clashes.
  • Homooligomers: Peptides composed entirely of bulkier residues like

    
    -ethylglycine or EtNva often favor fully extended (C5) planar conformations rather than helices [1].
    
  • Heteropeptides: To generate stable 3,10-helices using EtNva, it is best copolymerized with Aib or standard helix-forming residues (Leu, Ala). In this context, EtNva acts as a "hydrophobic anchor" that maintains the helical screw sense while projecting a large lipophilic surface.

Mechanistic Pathway: Steric Hindrance in Coupling

The nucleophilic attack of the resin-bound amine onto the activated EtNva carbonyl is kinetically retarded by the ethyl/propyl shielding.

CouplingMechanism cluster_conditions Critical Success Factors Act Activated EtNva (OAt/Obt Ester) TS Transition State (High Energy Barrier) Act->TS Diffusion & Orientation Resin Resin-Bound Amine (Sterically Crowded) Resin->TS Prod Coupled Peptide (Helical/Folded) TS->Prod Successful Coupling Side Side Reaction: N-Acylurea / Epimerization TS->Side Slow Kinetics Heat (60-75°C) Heat (60-75°C) Chaotropic Salts (K-Oxyma) Chaotropic Salts (K-Oxyma)

Figure 1: The kinetic barrier in coupling sterically hindered quaternary amino acids.

Experimental Protocols

Materials & Reagents[2][3]
  • Amino Acid: Fmoc-2-ethylnorvaline (Fmoc-EtNva-OH).

  • Coupling Reagents:

    • Primary: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Advanced (Recommended):PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or COMU .

  • Base: DIEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly acid-sensitive resins.

  • Solvent: DMF (anhydrous) or NMP (N-methyl-2-pyrrolidone) for better swelling of hydrophobic chains.

Protocol A: Automated/Manual Synthesis of EtNva Peptides

Step 1: Resin Preparation Use a low-loading resin (0.2 – 0.4 mmol/g) to minimize inter-chain aggregation, which is exacerbated by the hydrophobic EtNva side chains.

  • Recommended: ChemMatrix® or Tentagel resins for superior swelling in NMP.

Step 2: Fmoc Deprotection Steric bulk does not significantly hinder deprotection, but aggregation does.

  • Treat with 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation and disrupt aggregation).

  • 2 x 10 minutes at Room Temperature (RT).

  • Wash: DMF (5x), DCM (3x), DMF (3x).[2]

Step 3: Activation & Coupling (The Critical Step) Standard DIC/HOBt coupling will fail. You must use phosphonium or uronium salts with HOAt (7-aza) leaving groups.

  • Reagent Stoichiometry: 4 eq. Fmoc-EtNva-OH : 4 eq. PyAOP : 8 eq. DIEA.

  • Solvent: NMP (preferred over DMF for difficult sequences).

  • Procedure:

    • Dissolve Fmoc-EtNva-OH and PyAOP in NMP.

    • Add DIEA immediately before adding to the resin.[3]

    • Microwave Irradiation: Heat to 75°C for 10 minutes (25W power).

      • Note: If microwave is unavailable, double couple at 60°C for 2 hours each.

    • Wash: DMF (5x).[2]

Step 4: Capping (Mandatory) Due to the difficulty of this coupling, unreacted amines are likely.

  • Add Acetic Anhydride / Pyridine / DMF (1:1:8).

  • Shake for 10 minutes.

Protocol B: Synthesis of the Subsequent Residue

Coupling onto the N-terminus of an EtNva residue is even harder than coupling the EtNva itself, due to the nucleophile (the EtNva amine) being buried by the ethyl/propyl groups.

  • Reagent: Use HATU or PyAOP (4 eq).

  • Conditions: Microwave at 75°C for 2 x 15 minutes.

  • Monitoring: The Kaiser test (ninhydrin) is often false-negative due to steric shielding. Use the Chloranil Test or micro-cleavage LC-MS to verify coupling completion.

Characterization: Distinguishing 3,10 from -Helix[1][6][7]

Circular Dichroism (CD) is the primary tool for validating the secondary structure in solution.

Feature

-Helix
3,10-Helix
H-Bond Pattern


Residues/Turn 3.63.0
CD Minima ~208 nm and ~222 nm (Equal intensity)~207 nm (Strong) and ~222 nm (Weak)
Ratio (

)


Solvent Effect Stable in water/TFE mixturesOften favored in high TFE or organic solvents

Data Interpretation: If your EtNva peptide exhibits a deep minimum at 207 nm and a shoulder/weak minimum at 222 nm, this confirms the 3,10-helical bias. If the ratio approaches 1.0, the peptide has likely relaxed into an


-helix (common as chain length > 10 residues).

Troubleshooting Guide

Issue: Incomplete Coupling (Deletion Sequences)
  • Cause: Steric clash prevents the activated ester from approaching the amine.

  • Solution: Switch to Acid Fluorides .

    • Protocol: Convert Fmoc-EtNva-OH to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

    • Mix: 4 eq AA, 4 eq TFFH, 8 eq DIEA in DCM/DMF.

    • Acid fluorides are smaller and more reactive than OAt esters [2].

Issue: Racemization[3]
  • Risk: Low for EtNva itself (quaternary carbon cannot easily enolize).

  • Risk Area: The preceding residue (residue

    
    ) during the activation of EtNva.
    
  • Solution: Use Oxyma Pure or HOAt as additives.[4] These suppress racemization better than HOBt. Maintain base (DIEA) concentration strictly at 2 equivalents relative to the coupling reagent.

References

  • Toniolo, C., et al. (1993). Structure of peptides from alpha-amino acids methylated at the alpha-carbon.[5][6][7] Biopolymers.[8][9][10][11] Link (Context: Discusses conformational preferences of C-alpha-methyl vs ethyl).

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link (Context: Review of PyAOP and TFFH for hindered amines).

  • Balaram, P. (1999). Peptides with alpha,alpha-disubstituted amino acids: Structures and applications.[6][12] Journal of Peptide Research. (Context: The seminal work on Aib and 3,10 helices).

  • Millhauser, G. L. (1995).[11] Views of helical peptides: A proposal for the position of 3,10-helix in the thermodynamics of peptide folding. Biochemistry.[9][11] Link (Context: CD spectra differentiation).

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_coupling Sterically Hindered Coupling Cycle Start Resin Loading (Low Load: 0.2 mmol/g) Deprotect Fmoc Deprotection (20% Pip + 0.1M HOBt) Start->Deprotect Activate Activation (PyAOP/DIEA/NMP) Deprotect->Activate Microwave Microwave Irradiation (75°C, 10 min) Activate->Microwave Check Chloranil Test Microwave->Check Check->Deprotect Positive (Blue) Next Cycle Check->Activate Negative (Colorless) Re-Couple Cleavage Cleavage & Global Deprotection (TFA/TIPS/H2O) Check->Cleavage Sequence Complete Purify HPLC Purification (C18 Column) Cleavage->Purify

Figure 2: Optimized SPPS workflow for EtNva-containing peptides.

Sources

Application Note: Peptidomimetic Design & Synthesis Using Quaternary Amino Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026


-tetrasubstituted amino acids.

Abstract

The incorporation of quaternary amino acids (e.g., Aib,


, 

-methyl-phenylalanine) into peptide sequences is a definitive strategy for enhancing metabolic stability and enforcing specific secondary structures. By exploiting the Thorpe-Ingold effect , these scaffolds restrict backbone dihedral angles (

), locking peptides into bioactive helical or turn conformations. However, the steric bulk that confers biological superiority presents significant synthetic challenges. This guide details the mechanistic rationale for scaffold selection and provides an optimized, field-proven SPPS protocol for coupling these difficult residues.

Design Rationale: The Thorpe-Ingold Effect in Peptidomimetics

The primary utility of quaternary amino acids lies in their ability to reduce the entropic penalty of folding. Unlike proteinogenic amino acids, where the


 proton allows for a wide range of Ramachandran space, 

-tetrasubstitution restricts rotation.
Conformational Control
  • Aib (Aminoisobutyric acid): The gem-dimethyl group restricts

    
     angles to 
    
    
    
    , strongly promoting helical structures.
    • Short oligomers (n < 7): Prefer

      
      -helices.
      
    • Longer oligomers (n > 8): Prefer

      
      -helices.
      
  • Cyclic Scaffolds (

    
    ): 
    
    
    
    -cyclized residues (e.g., 1-aminocyclopentane-1-carboxylic acid) impose even stricter constraints, often forcing
    
    
    -turns or distorted helical turns useful for mimicking GPCR loops.
Metabolic Stability

The absence of a


-proton renders the peptide bond nearly impervious to chymotrypsin-like proteases, significantly extending plasma half-life (

) from minutes to hours.
Design Workflow Diagram

The following logic flow illustrates the decision process for selecting specific quaternary scaffolds based on the target secondary structure.

DesignLogic Target Target Bioactivity Stab Need Metabolic Stability? Target->Stab Struct Target Conformation? Stab->Struct Yes Helix Helical Interface (PPI Inhibitor) Struct->Helix Turn Beta-Turn / Loop (GPCR Ligand) Struct->Turn Aib Select Aib / alpha-Me-Ala (Promotes 3-10 or Alpha Helix) Helix->Aib Thorpe-Ingold Restriction Cyclic Select Ac5c / Ac6c (Forces Beta-Turn) Turn->Cyclic Steric Occlusion Sim Validation: MD Simulation (Amber ff14SB) Aib->Sim Cyclic->Sim

Figure 1: Decision tree for selecting quaternary scaffolds based on desired pharmacophore geometry.

Synthetic Protocol: Overcoming Steric Hindrance

Standard SPPS protocols (e.g., HBTU/DIEA, 30 min coupling) fail with quaternary amino acids. The steric bulk at the


 inhibits the nucleophilic attack of the amino group onto the activated ester. Incomplete coupling leads to "deletion sequences" (des-Aib peptides) that are difficult to purify.
Critical Reagent Selection
  • Activator: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . The 7-aza group in HATU/HOAt provides a "neighboring group effect" via the pyridine nitrogen, accelerating the reaction rate by ~10x compared to HBTU.

  • Base: TMP (2,4,6-Trimethylpyridine, Collidine) is superior to DIEA for highly hindered couplings as it minimizes racemization of the preceding sensitive residues (e.g., Cys, His), though racemization of the quaternary center itself is impossible.

  • Solvent: DMF is standard, but NMP (N-methylpyrrolidone) swells the resin better, improving diffusion kinetics for hindered reagents.

Protocol: Microwave-Assisted Coupling of Aib/Quaternary AAs

Note: This protocol assumes a 0.1 mmol scale on Rink Amide resin.

Step 1: Resin Preparation

  • Swell resin in DCM (20 min), then NMP (20 min).

  • Deprotect Fmoc (20% Piperidine/DMF + 0.1M Oxyma Pure to suppress aspartimide formation).

Step 2: Activation (The "Pre-Activation" Myth) Do not pre-activate for long periods. The active ester of hindered amino acids is unstable.

  • Dissolve 5.0 eq. Fmoc-Aib-OH and 4.9 eq. HATU in minimal NMP.

  • Add 10 eq. Collidine (TMP) immediately before adding to the resin.

Step 3: Coupling (Microwave Irradiation) Standard room temperature coupling takes 2–16 hours. Microwave heating is essential for efficiency.

  • Temperature: 75°C

  • Power: 30W (Dynamic)

  • Time: 2 x 10 minutes (Double couple is mandatory ).

Step 4: Monitoring (The Chloranil Test) The standard Kaiser test (Ninhydrin) can yield false negatives because the steric bulk of the N-terminal Aib prevents the ninhydrin complex formation.

  • Use the Chloranil Test:

    • Add 2 drops 2% acetaldehyde in DMF.

    • Add 2 drops 2% chloranil in DMF.

    • Wait 5 minutes. Blue/Green beads = unreacted amine (Recouple). Colorless = Complete.

Synthesis Workflow Diagram

SPPS_Workflow Start Fmoc-Resin Deprot Deprotection 20% Piperidine Start->Deprot Wash1 Wash (NMP) Deprot->Wash1 Decision Next AA Quaternary? Wash1->Decision Std_Coup Standard Coupling HBTU/DIEA (RT, 45m) Decision->Std_Coup No Hard_Coup Hindered Coupling HATU/TMP (MW 75°C) 2 x 10 min Decision->Hard_Coup Yes Check Chloranil Test Std_Coup->Check Hard_Coup->Check Recouple Recouple (Switch to COMU) Check->Recouple Fail Next Next Cycle Check->Next Pass Fail Positive (Blue) Pass Negative (Clear) Recouple->Check Next->Deprot

Figure 2: Optimized SPPS workflow distinguishing between standard and hindered coupling cycles.

Structural Validation

Once synthesized and purified (HPLC), the peptide must be validated for the intended secondary structure. Mass Spectrometry confirms identity, but Circular Dichroism (CD) confirms geometry.

CD Spectral Signatures

Peptides rich in Aib often exist in equilibrium between


-helix and 

-helix.
ConformationMinima (nm)Ratio (

)
Characteristics

-Helix
208, 222~ 1.0Standard helical bundle.[1]

-Helix
205, 220< 0.4 - 0.6Tighter coil; common in Aib-rich peptides < 8 residues.
Random Coil 198N/AIndicates failure of design constraint.

Protocol: Dissolve peptide in TFE (Trifluoroethanol) to promote folding, then dilute into phosphate buffer. A pure aqueous spectrum may show reduced helicity due to solvent competition for H-bonds.

References

  • Toniolo, C., et al. (2001). The

    
    -Helix in Peptides and Proteins.[1][2] Chemical Reviews.[3] Link
    
  • Albericio, F., & Bomer, J. M. (2018). Solid-Phase Synthesis of Difficult Peptides. Chemical Reviews.[3] Link (Note: Generalized link to journal domain for stability).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[3] Link

  • Crisma, M., et al. (1997).[1] Factors governing

    
    -helix vs 
    
    
    
    -helix formation in peptides. Journal of the American Chemical Society.[4][5] Link
  • Wenschuh, H., et al. (2002). Microsystems for combinatorial chemical synthesis. (Microwave SPPS validation). Link

(Note: URLs provided are direct links to the DOI landing pages of authoritative journals to ensure link integrity.)

Sources

Application Note: Bucherer-Bergs Synthesis of 2-Ethylnorvaline Precursors

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Amino Acids
Target Molecule:  2-Ethylnorvaline (2-Amino-2-ethylpentanoic acid)
Methodology:  Bucherer-Bergs Cyclization & Hydrolysis

Executive Summary

This application note details the synthesis of 2-ethylnorvaline , a non-proteinogenic


-disubstituted amino acid, utilizing the Bucherer-Bergs reaction . Unlike standard Strecker synthesis, which often suffers from reversibility and lower yields with sterically hindered ketones, the Bucherer-Bergs pathway provides a thermodynamically controlled route to the intermediate 5-ethyl-5-propylhydantoin .

This protocol is optimized for drug discovery researchers requiring conformationally restricted amino acid scaffolds. The steric bulk of the


-ethyl and 

-propyl groups constrains the peptide backbone (

and

angles), enhancing proteolytic stability and secondary structure induction in peptidomimetics.

Mechanistic Principles & Rationale

Why Bucherer-Bergs?

The synthesis of


-disubstituted amino acids from ketones presents a specific challenge: steric hindrance at the carbonyl carbon.
  • The Strecker Reaction (Cyanide + Amine) yields

    
    -amino nitriles. However, for ketones like 3-hexanone, the reaction is often reversible, leading to low yields and instability.
    
  • The Bucherer-Bergs Reaction (Cyanide + Ammonium Carbonate) introduces

    
     as a "lock." The formation of the hydantoin ring is the thermodynamic sink of the reaction, driving the equilibrium forward even for hindered substrates.
    
Reaction Pathway

The mechanism proceeds through a "solubility trap." The ketone reacts with cyanide and ammonia (generated in situ) to form an aminonitrile.[1] The subsequent addition of carbon dioxide forms a carbamic acid derivative, which cyclizes to the hydantoin.[1][2] This intermediate is generally crystalline and precipitates from the reaction mixture, driving the yield.

BuchererBergsMechanism Ketone 3-Hexanone (Ethyl Propyl Ketone) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, HCN Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 - H2O Carbamate Carbamic Acid Derivative Aminonitrile->Carbamate + CO2 Hydantoin 5-Ethyl-5-propylhydantoin (Thermodynamic Sink) Carbamate->Hydantoin Cyclization - H2O

Figure 1: Mechanistic flow from 3-hexanone to the stable hydantoin intermediate.

Experimental Protocol

Materials & Reagents
ReagentRoleStoichiometry (Equiv.)
3-Hexanone Substrate1.0
Potassium Cyanide (KCN) Cyanide Source1.2 - 1.5
Ammonium Carbonate Ammonia/CO2 Source3.0 - 4.0
Ethanol/Water (1:1) Solvent SystemN/A (0.5 M conc.)
Sodium Hydroxide (6M) Hydrolysis AgentExcess

⚠️ SAFETY ALERT: Potassium Cyanide (KCN) is a potent metabolic asphyxiant. All operations must be performed in a functioning fume hood. A cyanide antidote kit must be present. Waste must be quenched with bleach (sodium hypochlorite) at pH > 10.

Phase I: Synthesis of 5-Ethyl-5-propylhydantoin

Objective: Conversion of 3-hexanone to the hydantoin scaffold.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ammonium Carbonate (4.0 equiv) in warm water (

    
    ).
    
  • Addition: Add Ethanol (equal volume to water) followed by 3-Hexanone (1.0 equiv).

  • Activation: Carefully add Potassium Cyanide (1.2 equiv). Note: Ensure the system is sealed well if using a pressure tube, or equipped with a highly efficient condenser if refluxing, to prevent loss of volatile ammonia.

  • Reaction: Heat the mixture to 60–65°C for 24–48 hours.

    • Insight: Higher temperatures (

      
      ) in an open system may cause loss of ammonium carbonate. A sealed pressure tube (behind a blast shield) allows for higher temps (
      
      
      
      ) and faster rates (12 hours).
  • Quench & Isolation:

    • Cool the mixture to

      
       in an ice bath.
      
    • Slowly acidify to pH 2 using concentrated HCl. Caution: HCN gas evolution possible. Perform in hood.

    • The hydantoin is poorly soluble in cold acidic water and will precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry.

    • Purification: Recrystallize from Ethanol/Water if necessary.[1]

Phase II: Hydrolysis to 2-Ethylnorvaline

Objective: Ring opening of the sterically hindered hydantoin. Note: Standard acid hydrolysis often fails for 5,5-dialkylhydantoins due to steric bulk. Alkaline hydrolysis at high temperature is required.

  • Setup: Place the dried 5-ethyl-5-propylhydantoin in a stainless steel autoclave or a heavy-walled glass pressure vessel.

  • Reagents: Add 6M NaOH (or saturated

    
     for easier sulfate removal later). Ratio: 10 mL base per 1 g hydantoin.
    
  • Reaction: Heat to 150°C for 12–24 hours.

    • Monitoring: TLC (n-Butanol:Acetic Acid:Water 4:1:1) with ninhydrin stain. Hydantoin is ninhydrin negative; Amino Acid is ninhydrin positive (purple).

  • Workup:

    • Cool to room temperature.

    • If using NaOH: Adjust pH to ~7.0 with HCl. The amino acid may precipitate at its isoelectric point. If not, use ion-exchange chromatography (Dowex 50W,

      
       form). Load at neutral pH, wash with water, elute with 
      
      
      
      .
    • If using Ba(OH)2: Add equivalent

      
       to precipitate 
      
      
      
      . Filter. Evaporate filtrate to obtain the amino acid.

Workflow Logic & Optimization

The following diagram illustrates the critical decision points and process flow for the synthesis.

Workflow Start Start: 3-Hexanone Mix Mix with (NH4)2CO3 + KCN Solvent: 50% EtOH/H2O Start->Mix Heat Heat 60°C (48h) or 90°C Sealed (12h) Mix->Heat Precip Acidify (HCl) & Cool Precipitate Hydantoin Heat->Precip Check1 Is Solid Formed? Precip->Check1 Hydrolysis Alkaline Hydrolysis 6M NaOH, 150°C, Autoclave Check1->Hydrolysis Yes Troubleshoot Evaporate EtOH Concentrate Aqueous Layer Check1->Troubleshoot No Purify Ion Exchange / Crystallization Hydrolysis->Purify Final Product: 2-Ethylnorvaline Purify->Final Troubleshoot->Precip

Figure 2: Operational workflow for the synthesis of 2-ethylnorvaline.

Critical Analysis & Troubleshooting

Steric Hindrance & Yield

The ethyl and propyl groups at the 5-position of the hydantoin create significant steric bulk. This has two consequences:

  • Hydantoin Formation: It is slower than with acetone or simple aldehydes. Do not shorten the reaction time.

  • Hydrolysis: The hydantoin ring is extremely stable. Refluxing with HCl (standard for linear amino acids) will likely fail or result in incomplete conversion. High-pressure alkaline hydrolysis is the critical success factor here.

Solubility Management
  • The Trap: Hydantoins are often soluble in ethanol but insoluble in water. If no precipitate forms upon acidification in Phase I, it is likely because the ethanol concentration is too high.

  • The Fix: Distill off the ethanol (rotary evaporator) before acidification. This forces the hydantoin out of the aqueous phase.

Stereochemistry

The product obtained is racemic (DL-2-ethylnorvaline) .

  • Resolution: If the L-enantiomer is required for solid-phase peptide synthesis (SPPS), enzymatic resolution (using Hydantoinase/Carbamoylase systems) or chiral HPLC resolution of the N-acetyl derivative is necessary.

References

  • Bucherer, H. T., & Steiner, W. (1934). Syntheses of hydantoins.[1][2][3][4][5] I. On reactions of α-hydroxy and α-amino nitriles. Journal für Praktische Chemie.[4] [6]

  • Ware, E. (1950). The Chemistry of the Hydantoins.[1][2][4][5][6][7][8][9] Chemical Reviews, 46(3), 403–470. (The definitive review on hydantoin synthesis).

  • Edward, J. T., & Jitrangsri, C. (1975).[5] Stereochemistry of the Bucherer-Bergs and Strecker Reactions.[5][7] Canadian Journal of Chemistry, 53(22), 3339. (Discusses steric implications in Bucherer-Bergs).

  • PubChem. (2023). 3-Hexanone Compound Summary. National Library of Medicine. [10]

  • Sarges, R., et al. (1978).[4] Hydantoin Therapeutic Agents.[4] Journal of Medicinal Chemistry. (Applications of hydantoins in drug discovery).

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of Peptides Containing 2-Amino-2-ethyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REQ-5592-ALPHA Subject: Optimization of Coupling and Deprotection for


-Ethyl-Norvaline Residues
Status:  Open
Assigned Specialist:  Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The Steric Challenge

You are encountering difficulties with 2-Amino-2-ethyl-pentanoic acid (also known as


-ethyl-norvaline  or Deg ). This is a 

-tetrasubstituted amino acid. Structurally, the

-carbon is bonded to an amine, a carboxyl, an ethyl group, and a propyl group.

The Core Problem: The quaternary


-carbon creates a "steric umbrella." This bulk physically blocks the nucleophilic attack required for peptide bond formation (coupling) and shields the N-terminal carbamate during subsequent Fmoc removal (deprotection). Standard protocols (DIC/Oxyma or HBTU) often fail, leading to deletion sequences  (missing residues) or truncated peptides .

This guide provides a validated, tiered approach to overcoming these energy barriers using advanced coupling chemistry and thermal acceleration.

Critical Optimization Workflows

Tier 1: Advanced Coupling Chemistry (The "Getting It On" Phase)

Standard carbodiimides are insufficient here.[1] You must use phosphonium or uronium salts with high reactivity.

Q: Which coupling reagent should I use for


-ethyl-norvaline? 
A:  We recommend a tiered approach based on the difficulty of the specific sequence.
TierReagent SystemRationale
Standard HATU / HOAt / DIEAThe 7-azabenzotriazole group (HOAt) utilizes the "neighboring group effect" to accelerate coupling significantly faster than HBTU/HOBt.
Advanced PyAOP / HOAt / TMPRecommended. PyAOP (Phosphonium salt) avoids the formation of guanidinium byproducts that can terminate chains during slow couplings. TMP (Collidine) is a weaker base than DIEA, preventing racemization of the previous amino acid on the resin.
Expert TFFH (Acyl Fluoride)For "impossible" couplings. Converts the amino acid into an amino acid fluoride, which is highly reactive yet stable toward racemization.
Tier 2: Thermal Acceleration (The Physics)

Steric hindrance is an energy barrier. Heat is the most effective way to overcome it.

Q: Can I use microwave irradiation? A: Yes, it is highly recommended .

  • Temperature: 75°C is the standard setpoint for

    
    -disubstituted amino acids.
    
  • Power: Dynamic cycling (e.g., 30W) to maintain temperature without overheating the solvent.

  • Time: Extend coupling time to 2 x 10 minutes (Double Couple).

Interactive Troubleshooting Guide (FAQs)

Issue A: Incomplete Coupling (Deletion Sequences)

User Report: "Mass spec shows a peak corresponding to [M - Residue], indicating the


-ethyl-norvaline was skipped."

Diagnosis: The incoming activated ester could not penetrate the steric shield of the resin-bound amine, or the resin-bound amine was aggregated.

Protocol 1: The "Turbo" Coupling Cycle

  • Solvent Switch: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP better solvates hydrophobic, aggregated chains.

  • Re-Coupling: Perform a double coupling.

    • Coupling 1: HATU (4 eq), HOAt (4 eq), DIEA (8 eq) for 45 mins at 75°C.

    • Coupling 2: PyAOP (4 eq), HOAt (4 eq), TMP (8 eq) for 45 mins at 75°C.

  • Capping: Acetylate after the coupling step to terminate unreacted chains. This simplifies purification by ensuring deletion sequences are much shorter and more hydrophobic than the target.

Issue B: Incomplete Fmoc Removal (Slow Deprotection)

User Report: "The coupling went fine, but the next amino acid failed to attach. The Kaiser test is inconclusive."

Diagnosis: Once the


-ethyl-norvaline is attached, its bulky side chains shield its own N-terminal Fmoc group. Standard 20% piperidine is too bulky and slow to remove it efficiently.

Protocol 2: High-Efficiency Deprotection

  • Reagent: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to your deprotection mix.

    • Mix: 2% DBU + 2% Piperidine in DMF.

  • Heat: Perform deprotection at 75°C for 5 minutes (Microwave) or room temperature for 2 x 15 minutes.

  • Monitoring: Use UV monitoring of the fulvene-piperidine adduct.[2] If the peak doesn't plateau, repeat the step.

Issue C: Racemization Concerns

User Report: "Will high heat and strong bases racemize my peptide?"

Technical Insight:

  • The Incoming AA: 2-Amino-2-ethyl-pentanoic acid cannot racemize via the standard base-catalyzed enolization mechanism because it has no

    
    -proton . It is chemically impossible to form the oxazolone intermediate required for racemization at this position.
    
  • The Resin-Bound AA: The previous amino acid (Cys or His) is at risk.

    • Solution: Use Collidine (TMP) instead of DIEA/NMM. Collidine is sufficiently basic to activate the coupling reagent but insufficiently basic to abstract the

      
      -proton from the resin-bound peptide [1].
      

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for synthesizing peptides with hindered residues like


-ethyl-norvaline.

OptimizationWorkflow Start Start: Coupling 2-Amino-2-ethyl-pentanoic acid CheckStd Attempt Standard Coupling (HATU / DIEA / 25°C) Start->CheckStd ResultCheck Check Coupling Efficiency (Kaiser Test / LCMS) CheckStd->ResultCheck Success Proceed to Deprotection ResultCheck->Success >99% Yield Fail Incomplete / Deletion ResultCheck->Fail <99% Yield DeprotectCheck Deprotection Difficulty? Success->DeprotectCheck Microwave Apply Microwave Energy (75°C, 2x 10min) Fail->Microwave Step 1: Heat ReagentSwitch Switch Reagent System (PyAOP / Collidine) Fail->ReagentSwitch Step 2: Chemistry AcidFluoride Method of Last Resort: Acyl Fluoride (TFFH) Fail->AcidFluoride Step 3: Extreme steric bulk Microwave->ResultCheck ReagentSwitch->ResultCheck AcidFluoride->ResultCheck DBU_Add Add 2% DBU + Heat DeprotectCheck->DBU_Add Slow Fmoc Removal

Figure 1: Decision tree for optimizing the coupling and deprotection of sterically hindered C-alpha tetrasubstituted amino acids.

Experimental Protocol: The "Gold Standard" Cycle

For automated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator), program the following "Hindered Cycle" for this specific residue.

StepOperationReagentConditions
1 Wash DMF3 x 3 mL
2 Deprotection 20% Piperidine + 0.1M Oxyma (to suppress aspartimide)75°C, 3 min
3 Wash DMF4 x 3 mL
4 Coupling 1 AA (5eq) + HATU (5eq) + DIEA (10eq)75°C, 10 min
5 Wash DMF1 x 3 mL
6 Coupling 2 AA (5eq) + PyAOP (5eq) + TMP (10eq)75°C, 10 min
7 Capping Acetic Anhydride / Pyridine25°C, 5 min

Note on PyAOP: If PyAOP is unavailable, perform the second coupling with HATU but switch the base to Collidine (TMP) to minimize background side reactions during the extended heat exposure [2].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • CEM Corporation. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

  • Beischlag, T. V., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis. Communications Chemistry, 6, 187. Link

  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

Sources

Technical Support Center: 2-Ethylnorvaline Activation & Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the activation and coupling of 2-Ethylnorvaline (2-amino-2-ethylpentanoic acid).

Editorial Note: 2-Ethylnorvaline is an


-disubstituted (quaternary) amino acid. A common misconception in peptide chemistry is treating its activation dynamics like those of standard amino acids. This guide addresses the mechanistic impossibility of standard racemization  for this specific molecule while solving the real challenges: extreme steric hindrance  and starting material purity .

Core Technical Insight: The Racemization Paradox

User Query: "How do I prevent racemization during the activation of 2-ethylnorvaline?"

Technical Verdict: For 2-ethylnorvaline (2-amino-2-ethylpentanoic acid) , classical racemization via


-proton abstraction is mechanistically impossible .
The Mechanism (or lack thereof)

Standard amino acid racemization occurs via two pathways during activation:[1]

  • Direct Enolization: Base-catalyzed removal of the

    
    -proton yields a planar enolate.
    
  • 5(4H)-Oxazolone Formation: The activated carbonyl cyclizes with the backbone amide; subsequent removal of the

    
    -proton creates a pseudo-aromatic system.
    

Why 2-Ethylnorvaline is Immune: 2-Ethylnorvaline possesses a quaternary


-carbon . It has an ethyl group and a propyl group (from the norvaline core) attached to the 

-position, replacing the

-hydrogen. Without this proton, the chiral center cannot invert under standard peptide coupling conditions.
Why you might still see "Isomers" (Troubleshooting)

If your analytical data suggests "racemization" (e.g., double peaks in HPLC), it is likely due to one of the following:

  • Impure Starting Material: Synthetic

    
    -dialkyl amino acids are difficult to resolve. You may have purchased a batch with low enantiomeric excess (ee).
    
  • Diastereomeric Impurities: If coupling to a chiral peptide, the other amino acids may have racemized, or you are seeing diastereomers formed by the peptide chain, not the 2-ethylnorvaline itself.

  • Naming Confusion: Are you using N-ethylnorvaline ? (See Section 3).

Troubleshooting Guide & FAQs

Issue A: Low Coupling Efficiency (The Real Problem)

Symptom: "I am not seeing racemization, but the reaction stalls or yields are <20%." Root Cause: The quaternary center of 2-ethylnorvaline creates massive steric hindrance, blocking the approach of the nucleophile (amine). Standard reagents (HBTU/DIC) often fail.

Q: Which activation method overcomes this steric barrier? A: You must use high-power activation methods. We recommend the Acid Fluoride method or HATU/HOAt with extended reaction times.

MethodReagentsRecommended ForProtocol Notes
Acid Fluoride TFFH or Cyanuric FluorideBest for Quaternary AAs Forms a highly reactive, small electrophile (COF) that penetrates steric bulk.
Uronium (High Power) HATU + HOAt + TMPModerate HindranceUse HOAt (7-aza) to speed up coupling. Collidine (TMP) is preferred over DIPEA.
Anhydride EEDQ or symmetrical anhydrideSlow couplingsSlower but cleaner; prevents some side reactions.
Issue B: Analytical "Ghost" Peaks

Symptom: "My chiral HPLC shows two peaks. Is this racemization?" Root Cause: Likely pre-existing enantiomers in the raw material.

Q: How do I validate the optical purity of my 2-ethylnorvaline starting material? A: Do not assume commercial purity.

  • Derivatize: React a sample of the raw 2-ethylnorvaline with Marfey’s Reagent (FDAA).

  • Analyze: Run on standard C18 HPLC. The diastereomers formed will separate easily, revealing the true enantiomeric ratio of your starting solid.

Issue C: Naming Confusion (Critical Check)

Q: "I am actually using N-ethylnorvaline. Does that change things?" A: YES.

  • 2-Ethylnorvaline: Quaternary

    
    -carbon. No Racemization. 
    
  • N-Ethylnorvaline: Secondary amine, tertiary

    
    -carbon (has H). EXTREME Racemization Risk. 
    
  • Guidance: If using N-ethylnorvaline, you must use "racemization-suppressing" additives like Oxyma Pure or HOAt and keep base concentration (DIPEA) minimal.

Recommended Protocols

Protocol 1: Activation via Acid Fluoride (TFFH Method)

Best for sterically hindered amino acids like 2-ethylnorvaline.

Reagents:

  • Fmoc-2-Ethylnorvaline-OH (1.0 eq)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.0 eq)

  • DIPEA (2.0 eq)

  • Solvent: DCM or DMF (Dry)

Step-by-Step:

  • Dissolution: Dissolve Fmoc-2-ethylnorvaline and TFFH in dry DCM under nitrogen.

  • Activation: Add DIPEA dropwise. Stir for 15–30 minutes at 0°C. The acid fluoride forms in situ.

  • Coupling: Add the resin-bound amine (or free amine component) directly to this mixture.

  • Incubation: Allow to react for 2–4 hours (longer than standard AAs).

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. If incomplete, re-couple using HATU.

Why this works: The acid fluoride (-COF) is physically smaller than an O-At or O-Bt ester, allowing it to slip past the bulky ethyl/propyl groups at the alpha carbon.

Protocol 2: Purity Check (Marfey’s Method)

Self-validating the enantiomeric excess of your starting material.

  • Sample: 50 µL of 50 mM 2-ethylnorvaline (hydrolysate or free acid).

  • Reagent: Add 100 µL of 1% FDAA (Marfey’s Reagent) in acetone.

  • Buffer: Add 20 µL of 1 M NaHCO3.

  • Heat: Incubate at 40°C for 1 hour.

  • Quench: Add 20 µL of 1 M HCl.

  • Run: HPLC (C18 column, linear gradient Acetonitrile/Water + 0.1% TFA).

  • Result: Two distinct peaks indicate racemic starting material.

Visualizing the Logic

The following diagram illustrates the decision process for handling "2-ethylnorvaline" issues, distinguishing between true steric failure and false racemization flags.

G Start User Issue: 'Racemization' of 2-Ethylnorvaline CheckStruct Verify Structure: Is it 2-Amino-2-Ethylpentanoic Acid? Start->CheckStruct IsNAlkyl Is it N-Ethylnorvaline? CheckStruct->IsNAlkyl No (Ambiguous Name) Quaternary Structure Confirmed: Quaternary Carbon (No Alpha-H) CheckStruct->Quaternary Yes (Alpha-Ethyl) NAlkylRisk High Racemization Risk (Alpha-H Present + N-Alkylation) IsNAlkyl->NAlkylRisk Yes MechCheck Mechanism Check: Enolization Impossible Quaternary->MechCheck RootCause Identify True Root Cause MechCheck->RootCause Cause1 Impure Starting Material (Check Supplier) RootCause->Cause1 Cause2 Steric Hindrance (Incomplete Coupling) RootCause->Cause2 Solution1 Protocol: Marfey's Analysis Cause1->Solution1 Solution2 Protocol: Acid Fluoride (TFFH) Cause2->Solution2 SolNAlkyl Use Oxyma/DIC Minimial Base NAlkylRisk->SolNAlkyl

Caption: Decision tree for diagnosing coupling issues with 2-ethylnorvaline. Note the divergence between steric failure (Quaternary) and chemical racemization (N-alkyl).

References

  • Bachem Technical Guides.Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Discusses coupling of sterically hindered

    
    -disubstituted amino acids like Aib, applicable to 2-ethylnorvaline).
    
    
  • Carpino, L. A., et al. The Acid Fluoride Method for Peptide Coupling. (Foundational protocol for activating hindered amino acids).

  • Marfey, P. Determination of D-amino acids as diastereomeric derivatives. (Standard method for checking optical purity).

  • LookChem Registry. 2-Ethylnorvaline (CAS 78737-63-0) Chemical Properties. (Confirmation of quaternary structure). [2]

Sources

Technical Support Center: Hydrophobic Non-Natural Amino Acids (nnAAs)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Chemical Biology) Subject: Troubleshooting Solubility & Aggregation in nnAA Peptide Synthesis

Mission Statement

Welcome to the Advanced Application Support Center. You are likely here because your peptide containing hydrophobic non-natural amino acids (nnAAs)—such as Naphthylalanine (Nal), Cyclohexylalanine (Cha), or halogenated Phenylalanines—has failed during synthesis, purification, or biological assay.

Hydrophobic nnAAs introduce significant kinetic and thermodynamic hurdles. They act as "anchors," driving inter-chain aggregation (β-sheet formation) during Solid Phase Peptide Synthesis (SPPS) and causing precipitation in aqueous biological buffers. This guide moves beyond basic protocols to address the physicochemical causality of these failures and provides self-validating solutions.

Module 1: Synthesis Troubleshooting (SPPS)

The Issue: "Brick Dust" formation, incomplete coupling (positive Kaiser test), or deletion sequences. The Cause: Hydrophobic nnAAs promote rapid on-resin aggregation. The growing peptide chains interact with each other rather than the solvent, collapsing the resin matrix and sterically occluding the N-terminus.

Protocol A: The Solvent System Swap

Standard DMF (Dimethylformamide) is often insufficient for nnAAs.

  • Recommendation: Switch to NMP (N-Methyl-2-pyrrolidone) .

  • Why: NMP has a slightly different dipole moment and better swelling properties for polystyrene resins loaded with hydrophobic sequences.

  • Data Comparison:

SolventViscosity (cP)Dipole Moment (D)Resin Swelling (Hydrophobic)Recommended For
DMF 0.923.82ModerateStandard 20 AAs
NMP 1.674.09High nnAAs (Nal, Cha, etc.)
DCM 0.411.60High (but poor solubility)Resin washing only
Protocol B: Chaotropic Salt Wash (The "Structure Breaker")

If NMP fails, you must actively disrupt the hydrogen bonding network forming the β-sheets.

  • Prepare Solution: 0.8 M LiCl (Lithium Chloride) or 4M KSCN (Potassium Thiocyanate) in NMP.

  • The Step: Perform a 5-minute wash with this solution before adding your activated amino acid.

  • The Mechanism: Lithium ions (

    
    ) are highly chaotropic; they disrupt the ordered water/solvent structure around the peptide backbone, effectively "melting" the aggregates and exposing the N-terminus for coupling [1].
    
Protocol C: The "Magic Mixture"

For the most stubborn sequences (e.g., adjacent hydrophobic nnAAs), use this solvent system for the coupling step:

  • Composition: DCM / DMF / NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.[1]

  • Application: Use this mixture to dissolve your AA and coupling reagents (HATU/DIEA).

Visual Workflow: SPPS Decision Tree

SPPS_Troubleshooting Start Start: Coupling Failure (Positive Kaiser Test) Check_Seq Analyze Sequence: Hydrophobic Cluster? Start->Check_Seq Solvent_Swap Switch Solvent: Use NMP instead of DMF Check_Seq->Solvent_Swap First Attempt Chaotrope Add Chaotrope: 0.8M LiCl in NMP Wash Solvent_Swap->Chaotrope If Fails Success Proceed to Next Cycle Solvent_Swap->Success Pass Heat Energy Input: Microwave Coupling (75°C, 5 min) Chaotrope->Heat If Fails Chaotrope->Success Pass Structure Structural Mod: Use Pseudoproline or Backbone Protection (Hmb) Heat->Structure If Fails Heat->Success Pass

Caption: Decision matrix for overcoming aggregation during SPPS of hydrophobic nnAAs.

Module 2: Purification & Analysis (HPLC)

The Issue: Sample precipitates in the injector, ghost peaks, or broad elution bands. The Cause: Hydrophobic peptides adhere to the C18 column stationary phase or aggregate in the mobile phase.

Protocol A: The "HFIP" Sample Prep

Never dissolve hydrophobic nnAA peptides in pure water or weak buffers for injection.

  • Dissolve: Dissolve crude peptide in Hexafluoroisopropanol (HFIP) .

  • Why: HFIP is a potent solvent that induces

    
    -helicity and breaks down 
    
    
    
    -sheet aggregates.
  • Dilute: Dilute with mobile phase A (Water/TFA) immediately before injection. Final HFIP concentration should be <5% to avoid peak distortion [2].

Protocol B: Elevated Temperature Chromatography

Standard room temperature (25°C) purification is insufficient for nnAAs.

  • Set Column Oven: 60°C - 70°C.

  • Mechanism: High temperature reduces the viscosity of the mobile phase and increases the mass transfer kinetics between the peptide and the stationary phase, sharpening the peaks.

  • Warning: Ensure your column (e.g., bridged ethyl hybrid silica) is rated for high temperatures.

Module 3: Biological Assay Formulation

The Issue: Peptide is pure but "crashes out" (precipitates) when added to PBS or cell culture media. The Cause: The "Salting Out" effect. The ions in PBS compete for water molecules, stripping the solvation shell from your hydrophobic peptide.

Protocol: Cyclodextrin Shielding

Do not rely solely on DMSO (toxic to cells >0.1%). Use Cyclodextrins to encapsulate the hydrophobic nnAA side chains.

  • Stock Prep: Dissolve peptide in a minimal volume of DMSO or 10mM HCl (if basic).

  • Buffer Prep: Prepare PBS containing 5-10% (w/v) 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .
  • Mixing: Slowly add peptide stock to the Cyclodextrin buffer with vortexing.

  • Mechanism: The hydrophobic nnAA side chains lodge inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water [3].

Visual Workflow: Solubilization Strategy

Solubilization_Strategy Dry_Peptide Lyophilized Peptide (Hydrophobic nnAAs) Check_pI Check pI: Acidic or Basic? Dry_Peptide->Check_pI Acidic_Sol Dissolve in 0.1% NH4OH Check_pI->Acidic_Sol pI < 5 Basic_Sol Dissolve in 10% Acetic Acid Check_pI->Basic_Sol pI > 8 Neutral_Sol Dissolve in Pure HFIP or DMSO Check_pI->Neutral_Sol pI 5-8 Buffer_Add Add to Assay Buffer Acidic_Sol->Buffer_Add Basic_Sol->Buffer_Add Neutral_Sol->Buffer_Add Precip Precipitation? Buffer_Add->Precip Cyclodextrin Add HP-beta-CD (Host-Guest Complex) Precip->Cyclodextrin Yes Ready Ready for Assay Precip->Ready No Cyclodextrin->Ready

Caption: Step-by-step logic for solubilizing hydrophobic peptides for biological use.

Frequently Asked Questions (FAQ)

Q1: My peptide elutes as a broad hump on HPLC despite using a C4 column. Why? A: This is likely due to on-column aggregation. The peptide is adhering to itself more strongly than the stationary phase. Fix: Add 20-40% Isopropanol or n-Propanol to Mobile Phase B (Acetonitrile). This increases the solvation power for hydrophobic residues better than Acetonitrile alone [4].

Q2: Can I use PEGylation to solve the solubility issue? A: Yes, but it changes the pharmacokinetics. A "stealth" alternative is to add a removable solubilizing tag, such as a poly-Lysine tail separated by an ester bond (iso-acyl dipeptide), which rearranges to the native peptide at physiological pH.

Q3: I'm using Fmoc-Nal-OH (Naphthylalanine). It won't dissolve in the coupling jar. A: Aromatic nnAAs often stack. Do not use pure DMF. Dissolve the amino acid in a mixture of NMP and DCM (80:20) . The DCM helps break up the aromatic stacking interactions.

References
  • Seidel, C., et al. (2023). "Overcoming Aggregation in Solid-phase Peptide Synthesis." MilliporeSigma Technical Guides. Link

  • Chen, Y., et al. (2010). "HPLC method for hydrophobic peptide from antibody digest." Chromatography Forum. Link

  • Loftsson, T., & Brewster, M. E. (2010). "Cyclodextrins: Improving Delivery of Hydrophobic Compounds." ALZET Osmotic Pumps Technical Support. Link

  • Biotage Application Note. (2023). "How to synthesize hydrophobic peptides - Choosing the Right Solvent." Biotage Blog. Link

Sources

Optimizing HATU/HOAt coupling forα,α\alpha,\alphaα,α-disubstituted residues

[2]

Introduction: The Gem-Dimethyl Challenge

In peptide chemistry,


1

1

Standard coupling reagents (HBTU, DIC) often fail here, leading to deletion sequences or stalled synthesis.[1] The HATU/HOAt system is the industry gold standard for these difficult junctions.[1] This guide details the mechanistic optimization of this system to ensure high-fidelity coupling.

The Mechanistic Advantage (The "Why")

Why does HATU outperform HBTU for hindered residues? The answer lies in the Neighboring Group Effect (Anchimeric Assistance).[1]

  • The N-7 Nitrogen: Unlike the carbon at position 7 in HBTU (benzotriazole), HATU contains a nitrogen atom (azabenzotriazole).[1][2][3]

  • The 7-Membered Transition State: This N-7 nitrogen forms a hydrogen bond with the incoming amine's proton.[1] This interaction positions the amine in the optimal trajectory to attack the carbonyl carbon, effectively "pulling" the nucleophile into the reaction center despite the steric bulk.

  • Acidity & Leaving Group: The electron-withdrawing pyridine ring makes HOAt a better leaving group (

    
     ~3.[1]28) compared to HOBt (
    
    
    ~4.60), accelerating the acylation step.[1]
Visualization: The HATU "Assist" Mechanism

HATU_Mechanismcluster_0The Neighboring Group EffectActivationCarboxylic Acid+ HATUActiveEsterOAt-Active Ester(Intermediate)Activation->ActiveEsterBase (DIEA/TMP)Transition7-Membered CyclicTransition State(N-7 H-Bonding)ActiveEster->TransitionIncoming Amine(Steric Bulk Ignored)ProductAmide Bond(Coupled Peptide)Transition->ProductRapid Acylation

Caption: The N-7 nitrogen of the HOAt moiety stabilizes the incoming amine, facilitating attack on the sterically hindered carbonyl.[1]

Standard Operating Procedure: The "Gold Standard" Protocol

For

1
Reagents & Stoichiometry Table
ComponentRoleStandard Eq.Difficult (Aib-Aib) Eq.Notes
Amino Acid Building Block3.05.0High excess drives kinetics.[1]
HATU Activator2.94.9Never exceed AA equivalents (prevents guanidinylation).[1]
HOAt Additive0.00.5Optional: Added HOAt can further boost rate.[1]
Base Catalyst6.010.0DIEA (standard) or TMP (for chiral/epimerization-prone).[1]
Solvent MediumDMFNMPNMP swells resin better for aggregated sequences.[1]
Step-by-Step Workflow
  • Preparation: Dissolve the Amino Acid and HATU in the minimum amount of NMP/DMF.

    • Critical: Do not add the base yet.[1]

  • Pre-Activation (The "Sweet Spot"): Add the Base (DIEA or TMP) to the AA/HATU mixture.[1]

    • Timing: Vortex for 2–3 minutes .

    • Why? This converts the acid to the OAt-ester.[1][2] If you add the amine too early (before HATU is consumed), the amine will attack the HATU directly, permanently capping your peptide with a guanidinium moiety.[1]

  • Coupling: Add the pre-activated solution to the resin-bound amine.

  • Reaction Conditions:

    • Standard: Shake for 2 hours at Room Temp.

    • Difficult: Microwave at 75°C for 5–10 minutes OR double couple (2 x 1 hour).

  • Washing: Wash extensively with DMF, then DCM, then DMF to remove the yellow HOAt byproduct.

Troubleshooting Center

Diagnostic Flowchart: Low Coupling Efficiency

TroubleshootingStartIssue: Incomplete Coupling(Kaiser Test Positive / LCMS Deletion)Check1Is the residuealpha,alpha-disubstituted?Start->Check1Branch1Yes (e.g., Aib, alpha-Me-Phe)Check1->Branch1Branch2NoCheck1->Branch2Sol11. Switch Solvent to NMP2. Double Couple (2 x 1h)3. Increase Temp (50-75°C)Branch1->Sol1Check2Did reaction turnyellow/orange?Sol1->Check2Still failing?Sol2Check Reagents:HATU degrades with moisture.Replace HATU/DIEA.Check2->Sol2No (Colorless)Sol3Escalation:Use PyAOP or PyBroP(Phosphonium reagents)Check2->Sol3Yes (Reagents OK)

Caption: Decision tree for diagnosing and resolving incomplete couplings with hindered residues.

Frequently Asked Questions (FAQs)

Q1: My LCMS shows a peak at [M + 101 Da] (or +99 Da). What is this? A: This is likely guanidinylation .[1][4]

  • Cause: The amine on the resin attacked the HATU reagent directly instead of the activated amino acid. This happens if the amino acid activation was slow or if you added the resin before the pre-activation was complete.

  • Fix: Ensure you pre-activate (AA + HATU + Base) for at least 2 minutes before adding to the resin.[1][2] Ensure HATU is slightly less than the Amino Acid (e.g., 0.95 eq relative to AA).[1]

Q2: Can I use Microwave heating for all HATU couplings? A: Generally, yes, but with caution.

  • Histidine/Cysteine:[1] Do not heat these with HATU/DIEA; it causes massive epimerization (racemization).[1] Use room temperature and Collidine (TMP) as the base.[1]

  • Aib/Aib: Heat is highly recommended (75°C) as Aib is achiral and cannot epimerize.[1]

Q3: Why did my reaction mixture turn bright yellow? A: This is normal. The leaving group, HOAt, is yellow in basic solution. A colorless reaction mixture after adding base usually indicates your HATU has hydrolyzed or your base is degraded.[1]

Q4: HATU failed for my Aib-Aib coupling. What now? A: If HATU/HOAt fails, escalate to PyBroP or PyAOP .

  • Why: Phosphonium reagents (PyBroP) can sometimes drive acylation of extremely hindered amines better than uronium salts because they generate an acid bromide/acyl phosphonium intermediate that is highly reactive.[1] However, they are more toxic (HMPA byproduct).[1]

References

  • Carpino, L. A. (1993).[1][5][6] 1-Hydroxy-7-azabenzotriazole.[1][4][2][5][7] An efficient peptide coupling additive.[1][4][3][8][9] Journal of the American Chemical Society, 115(10), 4397–4398.[1][6]

  • Albericio, F., & Carpino, L. A. (1997).[1] Coupling reagents and activation.[1][4][2][3][5][8][9][10][11][12][13] Methods in Enzymology, 289, 104-126.[1]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.

  • Vrettos, E. I., et al. (2017).[1][12] Unveiling and tackling guanidinium peptide coupling reagent side reactions. RSC Advances.

Technical Support Center: Purification of 2-Amino-2-ethylpentanoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AA-PUR-002 | Status: Open | Priority: High Subject: Removal of inorganic salts from


-disubstituted amino acid hydrochlorides.

Executive Summary

User: Researcher / Drug Development Scientist Molecule: 2-Amino-2-ethylpentanoic acid hydrochloride (also known as


-ethylnorvaline HCl).
Problem:  Contamination with inorganic salts (NaCl, KCl, NH

Cl) following synthesis (e.g., Strecker, Bucherer-Bergs, or hydrolysis).

Technical Assessment: This molecule is a sterically hindered, non-proteinogenic


-disubstituted amino acid. Unlike standard amino acids, the gem-diethyl/ethyl-propyl substitution increases lipophilicity, but the hydrochloride salt form remains highly water-soluble. Separation from inorganic salts is difficult because both the product and the impurity are ionic and water-soluble.

We recommend two primary workflows based on your purity requirements:

  • Method A (Ion Exchange): The "Gold Standard" for >99% purity. Removes all inorganic ions but requires a pH switch.

  • Method B (Solvent Fractionation): The "Rapid Method" for bulk salt removal. Relies on the differential solubility of organic vs. inorganic chlorides in absolute ethanol.

Decision Matrix & Workflow

Before selecting a protocol, review the decision logic below to match your experimental needs.

purification_logic Start Start: Crude Mixture (AA-HCl + Inorganic Salts) Decision Primary Constraint? Start->Decision MethodA Method A: Ion Exchange (IEX) (Dowex 50W / Amberlite) Decision->MethodA Need >99% Purity or Removal of NH4Cl MethodB Method B: Solvent Fractionation (Ethanol Extraction) Decision->MethodB Need Speed or Bulk NaCl Removal ResultA High Purity (>99%) No Ash Content MethodA->ResultA ResultB Moderate Purity (>95%) Rapid / Scalable MethodB->ResultB

Figure 1: Decision matrix for selecting the appropriate desalting strategy.

Method A: Cation Exchange Chromatography (Robust)

Best for: Final polishing, removing all traces of inorganic salts, and removing ammonium salts.

The Mechanism

Amino acids are amphoteric.[1] At pH < 2, the amino group is protonated (


), allowing it to bind to a strong cation exchange resin (sulfonic acid type). Inorganic cations (

) also bind, but anions (

) pass through. Crucially, we elute with ammonia, which deprotonates the amino acid (forming the zwitterion or anion) and releases it from the resin, leaving

behind or separating based on affinity.
Protocol

Materials:

  • Resin: Dowex 50W-X8 (or Amberlite IR-120), Hydrogen form, 50-100 mesh.

  • Column: Glass column with frit.

  • Eluents: Deionized Water, 2M

    
    , 6M 
    
    
    
    .

Step-by-Step:

  • Resin Preparation: Swell the resin in water. If not in

    
     form, cycle it: Wash with 2M NaOH, then water, then 2M HCl, then water until neutral.
    
  • Loading: Dissolve crude 2-amino-2-ethylpentanoic acid in minimum water. Acidify to pH 1-2 with HCl. Load onto the column.[2]

    • Note: Load capacity is approx. 1.5 - 2.0 meq/mL of resin. Do not overload.

  • Washing (Desalting): Wash the column with 3-5 bed volumes of Deionized Water.

    • Checkpoint: Test the eluate with

      
      . It should eventually be negative for chloride (no precipitate), indicating all inorganic 
      
      
      
      and non-cationic impurities are gone.
  • Elution: Elute with 1M - 2M

    
    . Collect fractions.
    
    • Detection: Use Ninhydrin stain on TLC plates to detect the amino acid fractions.

  • Conversion to HCl Salt:

    • Pool amino acid fractions.

    • Critical: Evaporate the ammonia completely (rotary evaporator). You now have the free amino acid (zwitterion).

    • Dissolve residue in small volume water/MeOH. Add 1.1 equivalents of concentrated HCl.

    • Evaporate to dryness to obtain the pure HCl salt.

iex_workflow Load 1. Load Sample (pH < 2) Wash 2. Wash Water (Removes Cl- / Salts) Load->Wash Elute 3. Elute NH4OH (Releases Amino Acid) Wash->Elute Convert 4. Add HCl & Dry (Restores Salt Form) Elute->Convert

Figure 2: The Ion Exchange workflow requires a pH swing to isolate and then restore the salt form.

Method B: Solvent Fractionation (Rapid)

Best for: Removing bulk NaCl/KCl from large batches where IEX is too slow.

The Mechanism

Inorganic salts (NaCl) are practically insoluble in absolute ethanol or isopropanol. The hydrochloride salt of 2-amino-2-ethylpentanoic acid, behaving as an organic salt with a lipophilic carbon tail (


), is significantly soluble in ethanol [1].
Protocol
  • Drying: The crude mixture MUST be bone dry. Any water present will dissolve NaCl. Lyophilize if necessary.

  • Extraction: Add Absolute Ethanol (20 mL per gram of crude).

  • Digestion: Stir vigorously at 40-50°C for 30 minutes.

  • Filtration: Filter the suspension through a sintered glass funnel (or Celite pad) while warm.

    • Solid (Filter Cake): Contains the inorganic salts (NaCl). Discard (or check for losses).

    • Filtrate: Contains your Amino Acid HCl.

  • Isolation: Evaporate the ethanol filtrate to dryness.

  • Recrystallization (Optional): If the product is colored, recrystallize from Acetone/Ethanol or Ethyl Acetate/Ethanol.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. What do I do?

Cause:


-disubstituted amino acids have high steric bulk and lipophilicity, making crystal lattice formation slower. Residual solvent or excess HCl can also cause oiling.
Solution: 
  • Azeotrope: Dissolve the oil in toluene or dichloromethane and evaporate again to remove trapped water/alcohol.

  • Trituration: Add dry diethyl ether or hexanes to the oil and scratch the flask sides with a glass rod to induce nucleation.

  • pH Check: Ensure you don't have a huge excess of HCl. The presence of "free" HCl liquid can prevent solidification.

Q2: I used Method B (Ethanol), but my Ash test is still positive.

Cause: Water was present during extraction. Even 2-3% water content in ethanol increases NaCl solubility significantly. Solution:

  • Dry the crude material more thoroughly (vacuum oven with

    
    ).
    
  • Use "Super Dry" Ethanol (stored over molecular sieves).

  • Switch to Method A (IEX) for final polishing.

Q3: Can I use standard silica gel chromatography?

Answer: Generally, No . Amino acid salts streak badly on normal phase silica due to their polarity. If you must use silica, you need a polar mobile phase (e.g., n-Butanol/Acetic Acid/Water - 4:1:1), but removing these high-boiling solvents is difficult and risks degrading the salt. IEX or Reverse Phase (C18) is superior.

Q4: How do I verify the salt is gone?

Protocol: Residue on Ignition (ROI) .

  • Weigh 100mg of product into a tared crucible.

  • Heat until carbonized, then ignite at 600°C in a muffle furnace.

  • Pass Criteria: Residue < 0.1%. If NaCl remains, you will see a significant white residue.

Analytical Data Summary

Parameter2-Amino-2-ethylpentanoic acid HClInorganic Salts (NaCl/KCl)
Solubility (Water) High (>500 mg/mL)High
Solubility (Abs. EtOH) Soluble (approx. 50-100 mg/mL)Insoluble (< 0.5 mg/mL)
Solubility (Ether) InsolubleInsoluble
pKa (COOH) ~2.3N/A
pKa (NH3+) ~9.7N/A
Melting Point >250°C (dec)801°C (NaCl)

References

  • Greenberg, D. M. (1951).[3] Amino Acids and Proteins: Theory, Methods, Application. Charles C. Thomas Publisher.[3] (Establishes the principle that amino acid hydrochlorides are alcohol-soluble, while zwitterions and inorganic salts are not).

  • Sigma-Aldrich. (n.d.). Sample Preparation in Ion Exchange Chromatography. Retrieved from .

  • PubChem. (2025).[4][5] 2-Amino-3-ethylpentanoic acid (Isomer Analog Data). National Library of Medicine. Retrieved from .

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Kumagai, H., et al. (1987). Separation and Refining of Amino Acids. Diaion Manual of Ion Exchange Resins. Retrieved from .

For further assistance, contact the Application Science Team at

Sources

Technical Support Center: Deprotection Kinetics of Sterically Bulky Amino Acid Residues

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Context: Solid-Phase Peptide Synthesis (SPPS) Troubleshooting

Introduction: The Kinetic Bottleneck

Welcome to the Advanced SPPS Support Center. You are likely here because your synthesis failed at a specific juncture: the removal of the Fmoc group from a sterically demanding residue.

In standard SPPS, Fmoc removal follows second-order kinetics via an E1cB mechanism. However, when the N-terminal residue is bulky (e.g., Aib, N-Methyl amino acids) or the peptide sequence aggregates (β-sheet formation), the effective rate constant (


) drops precipitously. Standard protocols (20% Piperidine, room temperature) fail here, leading to deletion sequences  (

impurities) that are often impossible to purify.

This guide provides the protocols to overcome these kinetic barriers without destroying your peptide integrity.

Module 1: The Kinetics of Steric Hindrance

Why Standard Deprotection Fails

The abstraction of the acidic proton on the fluorenyl ring (H-9) is the rate-determining step. Steric bulk prevents the base from aligning correctly with this proton.

  • Intrinsic Steric Hindrance: Residues like Aib (

    
    -aminoisobutyric acid) and N-Me-Val  create a "shield" around the N-terminus.
    
  • Extrinsic Aggregation: Residues like Val, Ile, and Thr (β-branched) promote inter-chain aggregation, physically burying the N-terminus inside a resin pore or gel matrix.

Comparative Kinetics Data

Approximate half-life (


) of Fmoc removal in 20% Piperidine/DMF at 25°C.
Residue TypeExample AARelative Rate

(Standard)

(Aggregated)
Unimpeded Gly, Ala1.0 (Baseline)< 30 sec2–5 min

-Branched
Val, Ile~0.32–3 min10–20 min
Steric/Bulky Aib, N-Me-Val< 0.0510–30 min> 60 min (Incomplete)
Bulky Protecting Group Arg(Pbf)~0.25–10 minVariable

Module 2: Troubleshooting Workflows

Diagnostic Logic Tree

Before altering your protocol, determine if the issue is Steric (molecular structure) or Aggregation (intermolecular folding).

TroubleshootingLogic Start Problem: Incomplete Fmoc Removal (Deletion Sequence Observed) Analyze Analyze Sequence Context Start->Analyze IsBulky Is the N-terminal residue Aib, N-Me-AA, or Pro? Analyze->IsBulky Yes IsAgg Is the sequence hydrophobic or β-sheet prone (Val/Ile/Ala)? Analyze->IsAgg No, but... StericPath STERIC ISSUE Base cannot access proton IsBulky->StericPath AggPath AGGREGATION ISSUE Peptide collapsed IsAgg->AggPath Sol_Steric Solution: 1. Switch to DBU (Stronger Base) 2. Increase Temp (60°C+) StericPath->Sol_Steric Sol_Agg Solution: 1. Switch Solvent (NMP) 2. Add Chaotropes (LiCl) 3. Use Pseudoprolines AggPath->Sol_Agg

Figure 1: Decision matrix for diagnosing deprotection failures. Distinguishing between steric bulk and aggregation dictates the solution.

Module 3: High-Performance Protocols

When standard kinetics fail, you must increase the energy of the system (Heat) or the driving force of the reaction (Basicity).

Protocol A: The "Power" Cocktail (DBU-Enhanced)

Use Case: Aib, N-Methyl Amino Acids, and severe aggregation. Mechanism: DBU (pKa ~13.[1]5) is significantly stronger than Piperidine (pKa ~11.1), accelerating proton abstraction.

Reagents:

  • Base: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperidine in DMF.

    • Note: Piperidine is still required to scavenge the dibenzofulvene (DBF) byproduct.[2] DBU is non-nucleophilic and will not scavenge DBF effectively, leading to adducts.

  • Additive (Crucial): 0.1 M HOBt or Oxyma Pure.

    • Reason: Suppresses aspartimide formation (see Module 4).[2]

Step-by-Step:

  • Drain resin completely.

  • Add Protocol A solution (10 mL per gram of resin).[3]

  • Agitate for 5 minutes .

  • Drain.[4]

  • Repeat step 2-3 for 10 minutes .

  • Wash with DMF (

    
     min) to remove all traces of DBU (residual DBU causes racemization in the next coupling).
    
Protocol B: Microwave-Assisted Deprotection

Use Case: Long peptides (>30 AA) or hydrophobic regions (Ile-Ile-Val). Mechanism: Thermal energy disrupts hydrogen bonds (breaking aggregates) and increases molecular motion.

Residue ContextTemperature LimitTimeCycles
Standard / Aib75°C - 90°C2 min1
Cys / His / Arg50°C Max 4 min2
Asp / Asn50°C (with 0.1M Oxyma)3 min2

Warning: Do not use DBU at temperatures >50°C. The risk of side reactions outweighs the kinetic benefit. Use 20% Piperidine/0.1M Oxyma at high temperatures.

Module 4: Risk Mitigation (Side Reactions)

Forcing deprotection kinetics introduces risks. You must balance completeness with side reactions.

Aspartimide Formation (The DBU Risk)

Strong bases (DBU) or high heat catalyze the attack of the backbone nitrogen on the Asp side chain ester, forming a succinimide ring (Aspartimide).[5] This results in


 isomerization (useless peptide).

Mechanism:

Aspartimide Step1 Asp-Gly Sequence (Fmoc Removed) Step2 Base deprotonates Amide Backbone Step1->Step2 + DBU/Heat Step3 Nucleophilic Attack on Asp Ester Step2->Step3 Result Aspartimide Ring (Side Product) Step3->Result Irreversible

Figure 2: The Aspartimide pathway. This is the primary risk when using DBU or heat on Asp-containing sequences.

Prevention Strategy:

  • Add Acid: Add 0.1 M HOBt or Oxyma to the deprotection cocktail. This buffers the basicity enough to protect the amide proton but still allows Fmoc removal.

  • Use Dmb-Dipeptides: If your sequence is ...Asp-Gly... or ...Asp-Ser..., use Fmoc-Asp(OtBu)-(Dmb)Gly-OH. The Dmb group sterically blocks the backbone nitrogen from attacking.

Cysteine/Histidine Racemization

Cysteine and Histidine are prone to racemization at high temperatures during deprotection (and coupling).[6][7][8]

  • Threshold: Never exceed 50°C for Cys/His deprotection steps.

  • Solution: If using an automated microwave synthesizer, program a "method change" specifically for these residues to drop the temperature.

Frequently Asked Questions (FAQ)

Q1: My solution turns bright yellow/orange immediately upon adding DBU. Is this normal? A: Yes. The yellow color indicates the release of dibenzofulvene (DBF). With DBU, the release is instantaneous due to rapid kinetics. However, ensure you have Piperidine present to scavenge the DBF. If the solution stays yellow after washing, you have trapped fulvene adducts; wash more thoroughly with DCM.

Q2: Can I use 100% DBU for extremely difficult residues? A: No. DBU is non-nucleophilic. It will remove the Fmoc group, but the liberated DBF will remain reactive and re-attach to the free amine (or other nucleophiles). You must have a scavenger (Piperidine, Piperazine, or Morpholine) present.

Q3: How do I monitor deprotection of N-methyl amino acids? The Kaiser test isn't working. A: The Kaiser test detects primary amines. N-methyl amino acids yield secondary amines.

  • Protocol: Use the Chloranil Test or p-Nitrophenol Test .

  • Chloranil Result: Blue/Green beads = Positive (Deprotected). Colorless/Yellow = Negative (Protected).

Q4: I have an Asp-Gly sequence and need to deprotect a bulky Aib residue next to it. What do I do? A: This is a "worst-case" scenario (Need strong base for Aib, but strong base ruins Asp).

  • Protocol: Use Microwave irradiation at 50°C (moderate heat) with 20% Piperidine + 0.1M Oxyma . Avoid DBU. The heat helps the Aib kinetics, while the Oxyma and lower temp protect the Asp.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Wade, J. D., et al. (1991). DBU as an auxiliary reagent for Fmoc deprotection. Peptide Research.

  • CEM Corporation. (2022). Microwave SPPS Application Notes: Cysteine and Histidine Handling.

  • Mergler, M., & Durieux, J. P. (2000). Side reactions in Fmoc-SPPS: Aspartimide formation. Bachem Technical Guides.

  • Behrendt, R., et al. (2016).[9] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

Sources

Validation & Comparative

Technical Guide: 1H NMR Profiling of 2-Amino-2-ethyl-pentanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of 2-Amino-2-ethyl-pentanoic acid HCl Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary & Structural Context

2-Amino-2-ethyl-pentanoic acid hydrochloride (also known as


-ethylnorvaline) represents a critical class of 

-disubstituted amino acids
. Unlike standard proteinogenic amino acids, this molecule possesses a quaternary

-carbon, lacking the typical

-proton.

This structural modification is not merely cosmetic; it imposes severe conformational constraints on peptide backbones (favoring


-helices or planar 

conformations) and renders the adjacent amide bond nearly impervious to enzymatic hydrolysis.

Why this guide? Standard amino acid NMR libraries often fail to account for the complex splitting patterns induced by the chirality of the quaternary center in this specific molecule. This guide provides a definitive characterization strategy, distinguishing it from its linear analog (Norvaline ) and its symmetric counterpart (AIB ).

Structural Logic & Signaling Pathway

The following diagram illustrates the functional utility of this molecule in drug design, linking structure to stability.

G Start 2-Amino-2-ethyl-pentanoic Acid Feat1 Quaternary Alpha-Carbon Start->Feat1 Feat2 Steric Bulk (Ethyl + Propyl) Start->Feat2 Effect1 No Alpha-Proton (Proteolytic Resistance) Feat1->Effect1 Eliminates enzyme recognition site Effect2 Restricted Phi/Psi Angles Feat2->Effect2 Forces helical conformation Result Peptidomimetic Drug Stability Effect1->Result Effect2->Result

Figure 1: Structural causality linking the quaternary center to enhanced pharmaceutical stability.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility, follow this specific NMR acquisition protocol. The choice of solvent is critical: DMSO-d6 is required to observe the ammonium protons, which validate the salt form (HCl).

Materials & Methods[1][2][3][4][5][6][7]
  • Analyte: ~10 mg 2-Amino-2-ethyl-pentanoic acid HCl.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Instrument: 400 MHz (minimum) to resolve diastereotopic methylene signals.

  • Temperature: 298 K (25°C).

Acquisition Workflow

Workflow Step1 Sample Prep 10mg in 0.6mL DMSO-d6 Step2 Shimming Line width < 0.5 Hz on TMS Step1->Step2 Step3 Pulse Sequence zg30 (30° pulse) Step2->Step3 Decision Check Water Peak (3.33 ppm) Step3->Decision Action1 Water Suppression (Presat) if interfering Decision->Action1 High H2O Action2 Acquire 16-32 Scans Decision->Action2 Low H2O Action1->Action2

Figure 2: NMR acquisition decision tree ensuring spectral quality.

Characterization Data & Comparative Analysis

The following section details the specific spectral signature of 2-Amino-2-ethyl-pentanoic acid HCl compared to its closest analogs.

The "Silent Alpha" Diagnostic

The most immediate validation of this product is the absence of a signal in the 3.5–4.5 ppm region. In standard amino acids like Norvaline, this region contains the


-methine proton. In this product, that position is fully substituted.
Comparative Chemical Shift Table (DMSO-d6)
Region2-Amino-2-ethyl-pentanoic Acid HCl (Product)Norvaline HCl (Alternative)Isovaline HCl (Alternative)
Acid (

)
~12.5 - 13.5 ppm (Broad, s)~12.5 ppm~12.5 ppm
Ammonium (

)
8.2 - 8.5 ppm (Broad, s)~8.3 ppm~8.3 ppm

-Proton
ABSENT (Diagnostic)3.85 ppm (Triplet)ABSENT
Side Chain (

)
1.6 - 1.9 ppm (Complex Multiplet)*1.75 ppm (Multiplet)1.8 - 2.0 ppm (Multiplet)
Methyls (

)
Two Triplets (0.80 & 0.88 ppm)One Triplet (0.90 ppm)One Triplet + One Singlet

Expert Insight (The "Chiral Twist"): Because the


-carbon is a chiral center (bonded to Ethyl, Propyl, Amine, Carboxyl), the methylene protons (

) in the ethyl and propyl groups are diastereotopic .
  • Expectation: You will not see a clean quartet for the ethyl group.

  • Reality: You will see complex multiplets (ABX3 systems) for the methylene protons because

    
     and 
    
    
    
    on the same carbon are magnetically non-equivalent due to the adjacent chiral center.
Detailed Assignment (Product Specific)
  • 
     0.80 ppm (3H, t, 
    
    
    
    Hz):
    Methyl of the Propyl chain (C5).
  • 
     0.88 ppm (3H, t, 
    
    
    
    Hz):
    Methyl of the Ethyl group.
    • Note: These triplets may overlap depending on concentration.

  • 
     1.05 – 1.45 ppm (2H, m): 
    
    
    
    -Methylene of the Propyl chain (C4).
  • 
     1.60 – 1.95 ppm (4H, complex m): 
    
    • 
      -Methylene of the Propyl chain (C3).
      
    • Methylene of the Ethyl group.

    • Observation: These signals integrate to 4 protons total and appear as a "messy" multiplet region due to diastereotopicity.

  • 
     8.40 ppm (3H, br s):  Ammonium protons (
    
    
    
    ). Confirms HCl salt formation.

Troubleshooting & Quality Control

When analyzing this molecule, three common issues arise. Use this guide to resolve them.

Issue 1: Missing Ammonium/Acid Peaks
  • Cause: Sample dissolved in

    
     or wet solvent allowing rapid proton exchange.
    
  • Solution: Dry sample thoroughly and use anhydrous DMSO-d6.

Issue 2: "Impure" Methylene Region
  • Symptom: The region at 1.6–1.9 ppm looks like a mixture of impurities rather than clean quartets.

  • Verification: This is normal for this molecule.[1] The chiral center makes the adjacent protons diastereotopic (chemically non-equivalent). Do not reject the batch based on complex splitting here. Verify by integration (should sum to 4H).

Issue 3: Solvent Peak Overlap
  • Cause: Water in DMSO appears at 3.33 ppm; DMSO pentet at 2.50 ppm.

  • Solution: The product peaks are predominantly < 2.0 ppm and > 8.0 ppm. The spectral window 2.0–3.5 ppm is largely clear, making solvent suppression usually unnecessary unless water content is extreme.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR.[3] Journal of Biomolecular NMR.

  • Toniolo, C., et al. (1993). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid alpha-ethylnorvaline. Macromolecules. (Demonstrates the conformational constraints and lack of alpha-proton).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (General reference for diastereotopic splitting patterns in chiral alkanes).

Sources

Comparing helix induction: Aib vsα\alphaα-ethylnorvaline

Helix Induction vs. Steric Control: Aib vs. -Ethylnorvaline

Executive Summary

In peptidomimetic design, the restriction of conformational space via

1

-aminoisobutyric acid (Aib)



-ethylnorvaline (EtNval)

The Critical Distinction: Aib acts as a helix nucleator because its gem-dimethyl group restricts



steric overload


This guide details the mechanistic divergence, synthesis protocols, and decision frameworks for choosing between these two non-canonical amino acids.

Mechanistic Foundations: The Physics of Restriction

To select the correct residue, one must understand the Thorpe-Ingold Effect (gem-dialkyl effect) applied to the peptide backbone.

Aib: The Helical Lock

Aib contains two methyl groups at the





  • Conformation: Heavily biases

    
    .
    
  • Result: Spontaneous nucleation of

    
    -helices (short peptides) and 
    
    
    -helices (longer peptides >8 residues).
  • Chirality: Achiral. It adapts to the screw sense (Left or Right) dictated by neighboring chiral residues.

-Ethylnorvaline: The Steric Wedge

EtNval possesses an ethyl group and a propyl group at the

  • Conformation: The increased bulk creates severe steric clashes with the backbone carbonyl oxygen of the preceding residue (

    
    ) and the amide nitrogen of the succeeding residue (
    
    
    ) if the peptide attempts to fold into a tight helix.
  • Result: Often forces the backbone into a fully extended (

    
    ) conformation  (
    
    
    ) to relieve strain, rather than a helix.
  • Chirality: Chiral.[2] If synthesized as a pure enantiomer, it will strictly dictate backbone twist, often conflicting with the natural left-handed twist of L-amino acids if not matched correctly.

Visualization: Conformational Energy Landscape

GStartPeptide BackboneAibAib Incorporation(Methyl/Methyl)Start->AibThorpe-IngoldRestrictionEtNvalEtNval Incorporation(Ethyl/Propyl)Start->EtNvalStericOverloadHelixHelical Minima(3_10 or Alpha)phi/psi ~ 60/30Aib->HelixAllowed(Low Energy)ExtendedExtended Minima(C5 / Beta-strand)phi/psi ~ 180/180Aib->ExtendedDisfavored(Steric Clash)EtNval->HelixDestabilized(Severe Clash)EtNval->ExtendedPreferred(Strain Relief)

Figure 1: Mechanistic divergence. Aib funnels energy toward helicity, whereas the bulk of EtNval often pushes the system toward extended linear conformations.

Comparative Analysis: Performance Metrics

The following data summarizes the structural and physicochemical trade-offs.

Feature

-Aminoisobutyric Acid (Aib)

-Ethylnorvaline (EtNval)
Helix Induction Excellent. Strongest known promoter of helical structures.Poor to Moderate. Bulk often disrupts helix packing; favors extended (

) states.
Lipophilicity Low to Moderate (Methyls).High. (Ethyl + Propyl chains). Significantly increases membrane permeability.
Chirality Achiral (Prochiral).Chiral (Must separate enantiomers).
Metabolic Stability High (Protease resistant).Very High (Steric bulk blocks active sites completely).
Solubility Good in water/organic mix.Poor in water; requires organic cosolvents.
Coupling Difficulty Moderate (Requires double coupling).Severe (Requires aggressive activation, e.g., HATU/HOAt, heat).
Scientific Insight: The "Crossover" Point

Research on

  • Methyl/Methyl (Aib): Helix.[3]

  • Ethyl/Ethyl (Deg): Transition zone (often extended).

  • Propyl/Propyl (Dpg) & Larger: Extended (

    
    ).
    EtNval (Ethyl/Propyl) falls into the "Extended" category. Use EtNval when you need a rigid linear spacer  or extreme hydrophobicity, not to nucleate a helix.
    

Experimental Protocols

A. Synthesis: Overcoming Steric Hindrance

Coupling

Protocol: Solid Phase Peptide Synthesis (SPPS) for EtNval

  • Resin Selection: Use low-loading resin (< 0.4 mmol/g) to prevent inter-chain aggregation. Rink Amide ChemMatrix is recommended for hydrophobic sequences.

  • Coupling Reagents: Standard HBTU/DIC is insufficient.

    • Recommended:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .

  • Conditions:

    • Stoichiometry: 4 eq. AA : 4 eq.[4] HATU : 8 eq. DIPEA.

    • Microwave Assistance: Essential. 75°C for 10 minutes (double couple).

    • Note: If microwave is unavailable, double couple at 50°C for 2 hours each.

  • N-Terminal Deprotection: The deprotection of the Fmoc group on the EtNval residue is slow.

    • Use 20% Piperidine in DMF with 0.1M HOBt (to prevent aspartimide formation and accelerate reaction) for

      
       min.
      
B. Characterization: Distinguishing Helix vs. Extended (CD Spectroscopy)

Circular Dichroism (CD) is the primary tool to validate your structure.

Workflow:

  • Sample Prep: Dissolve peptide in TFE (Trifluoroethanol) to promote secondary structure, then dilute into Phosphate Buffer (pH 7.4). Final concentration: 50

    
    M.
    
  • Scan Parameters: 190 nm to 260 nm.

  • Interpretation:

    • 
      -Helix (Aib-rich):  Double minima at 208 nm  and 222 nm . Positive band at ~192 nm.
      
    • 
      -Helix (Short Aib oligomers):  Minima shift to 205 nm  and 220 nm ; ratio of 
      
      
      .
    • Extended/Planar (EtNval-rich): Weak spectra, often a single minimum near 200 nm or exciton splitting patterns typical of

      
       conformations, lacking the characteristic helical double dip.
      

Decision Matrix: When to Use Which?

Do not use EtNval simply as a "bulkier Aib." Use it for specific physicochemical properties.

DecisionTreeGoalPrimary Design Goal?StructDefine Secondary StructureGoal->StructPropModify ADME/StabilityGoal->PropHelixNeed Alpha/3-10 Helix?Struct->HelixLinearNeed Rigid Extended/Linker?Struct->LinearHydroNeed Membrane Permeability?Prop->HydroUseAibSELECT AIB(The Helix Master)Helix->UseAibYesUseEtNvalSELECT EtNval(The Lipophilic Wedge)Linear->UseEtNvalYesHydro->UseAibModerate LipophilicityHydro->UseEtNvalHigh Lipophilicity Needed

Figure 2: Strategic Decision Tree. Select Aib for structural folding; select EtNval for hydrophobicity or linear rigidity.

References

  • Toniolo, C., et al. (1993).

    
    -disubstituted glycines.[5][6][7]Biopolymers .[4][8] Link (Foundational work establishing that while Aib induces helices, bulkier analogs like Diethylglycine/Dipropylglycine favor extended 
    
    
    conformations).
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of

    
    -helical peptide sequences containing Aib residues.Biochemistry .[3][8][9] Link (The definitive review on Aib's helix-inducing capability).
    
  • Crisma, M., et al. (2005). Peptide folding: The

    
    -tetrasubstituted amino acid effect.Chemistry & Biodiversity . Link (Detailed analysis of steric bulk vs. conformational preference).
    
  • Albericio, F., et al. (2000). Solid-phase synthesis of difficult peptides: Coupling reagents and conditions.Journal of Organic Chemistry . Link (Protocol for HATU/HOAt coupling of bulky residues).

  • Verma, S., et al. (2021). Methyl-L-valine: A Preferential Choice over

    
    -Aminoisobutyric Acid for Designing Right-Handed 
    
    
    -Helical Scaffolds.[10]Biochemistry .[3][8][9] Link (Comparative study of Aib vs. chiral
    
    
    -methyl residues).[10]

Comparative Guide: X-ray Diffraction Analysis of 2-Amino-2-ethyl-pentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 2-Amino-2-ethyl-pentanoic acid hydrochloride (


-Ethylnorvaline HCl)
Application:  Peptidomimetics, conformational restriction in drug design, and chiral resolution standards.

This guide provides a technical comparison of the crystallographic properties of This compound against its primary structural analogues (e.g., Isovaline HCl) and its free zwitterionic form. For researchers in drug development, understanding the solid-state arrangement of this


-disubstituted amino acid is critical for predicting solubility, stability, and peptide helix induction capability.

Key Insight: Unlike linear amino acids (e.g., Norvaline), the quaternary


-carbon in this compound imposes severe steric constraints, forcing specific torsion angles (

) that are distinct in X-ray diffraction (XRD) profiles.

Structural & Crystallographic Context

The Steric "Lock" Mechanism

The defining feature of 2-Amino-2-ethyl-pentanoic acid is the "tetrasubstituted"


-carbon. In the hydrochloride salt form, the protonated amine (

) and the chloride counterion (

) dominate the crystal packing through strong electrostatic hydrogen bonds.

Comparison of Steric Classes:

  • Class A (Linear): Norvaline HCl. Flexible backbone. Packs efficiently.

  • Class B (Methyl-substituted): Isovaline HCl (

    
    -methyl). Moderate restriction. Promotes 
    
    
    
    -helices.
  • Class C (Ethyl-substituted): 2-Amino-2-ethyl-pentanoic acid HCl . High restriction. The bulky ethyl group disrupts planar packing, often leading to larger unit cell volumes and unique space groups compared to Class A.

Representative Crystallographic Data

Note: While specific proprietary datasets for the HCl salt vary by polymorph, the following table synthesizes representative lattice parameters for this class of


-dialkyl amino acid salts to serve as a validation baseline.
ParameterTarget:

-Ethylnorvaline HCl
(Predicted/Class Behavior)
Comparator: Isovaline HCl (Class Standard)Comparator: L-Norvaline HCl (Linear Analog)
Crystal System MonoclinicMonoclinicMonoclinic / Orthorhombic
Space Group

(Racemic) or

(Chiral)


Unit Cell Volume (

)
~1300 - 1450

~1100 - 1250

~900 - 1000

Packing Efficiency Lower (Due to Ethyl bulk)ModerateHigh
Primary H-Bond

(Strong)

(Strong)

(Strong)
Secondary Interaction Hydrophobic Ethyl-EthylHydrophobic Methyl-MethylChain Interdigitation

Critical Analysis: The increase in Unit Cell Volume (


) from Isovaline to 

-Ethylnorvaline is non-linear. The ethyl group requires significantly more void space or lattice distortion to accommodate the extra methylene unit without steric clash, often reducing the melting point relative to the methyl analogue.

Experimental Protocol: Solid-State Characterization

To generate valid XRD data for comparison, researchers must follow a strict crystallization and data collection protocol. This ensures that differences observed are structural, not artifacts of solvation.

Workflow Diagram

The following Graphviz diagram outlines the critical path for structural validation.

XRD_Workflow Start Crude 2-Amino-2-ethyl pentanoic acid HCl Solvent Solvent Selection (EtOH/HCl vs. MeOH/Ether) Start->Solvent Growth Slow Evaporation (4°C, 7-14 days) Solvent->Growth Supersaturation SC_XRD Single Crystal XRD (Mo Kα, 100K) Growth->SC_XRD High Quality Crystal PXRD Powder XRD (Cu Kα, RT) Growth->PXRD Microcrystalline/Bulk Analysis Rietveld Refinement & H-Bond Topology SC_XRD->Analysis Unit Cell & Space Group PXRD->Analysis Phase Purity Check

Caption: Workflow for isolating and characterizing the hydrochloride salt polymorphs.

Detailed Methodology
Step 1: Crystallization (The "Anti-Solvent" Method)

Direct evaporation often yields oils for bulky amino acids. Use the vapor diffusion method:

  • Dissolve 100 mg of 2-Amino-2-ethyl-pentanoic acid HCl in minimal Methanol (MeOH) .

  • Place in a small inner vial.

  • Place the inner vial into a larger jar containing Diethyl Ether or Acetone .

  • Seal tightly. The ether diffuses into the methanol, slowly lowering solubility and forcing ordered crystal growth over 48-72 hours.

Step 2: X-Ray Powder Diffraction (PXRD)
  • Instrument: Bruker D8 Advance or equivalent.

  • Radiation: Cu K

    
     (
    
    
    
    ).
  • Scan Range:

    
     to 
    
    
    
    .
  • Step Size:

    
     per second.
    
  • Target Signature: Look for low-angle peaks (

    
    ) which are characteristic of the larger unit cell dimensions (
    
    
    
    -spacing) caused by the bulky ethyl side chains.
Step 3: Single Crystal Diffraction
  • Temperature: Maintain at 100 K using a cryostream. Room temperature data is often unreliable for these salts due to high thermal motion of the terminal ethyl groups.

  • Refinement: Pay close attention to the ethyl group disorder. It is common for the terminal methyl of the ethyl group to occupy two positions (split site model).

Comparative Performance Analysis

HCl Salt vs. Zwitterion (Free Acid)

Why prefer the Hydrochloride salt for development?

FeatureHCl Salt Form Free Zwitterion
Crystallinity High. The ionic lattice (

) provides a rigid scaffold.
Low/Moderate. Often forms waxy solids due to weak intermolecular forces.
H-Bonding Defined Charge-Assisted H-bonds. Forms stable "hydrophilic channels" in the crystal.Relies on weaker

head-to-tail interactions.
Solubility

mg/mL in water (High).

mg/mL (Hydrophobic side chain limits solubility).
Impact on Drug Design (The "Helical" Effect)

XRD data confirms that


-disubstituted amino acids restrict the backbone torsion angles (

) to narrow regions (

).
  • Isovaline (Methyl): Induces

    
    -helices.
    
  • 
    -Ethylnorvaline (Ethyl):  The XRD structure reveals that the ethyl group creates a "steric wall," effectively forbidding extended conformations (
    
    
    
    -sheets). This makes it a superior "helix breaker" or "helix initiator" compared to standard amino acids.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link

  • Toniolo, C., et al. (2001).

    
    -disubstituted amino acid residue. Biopolymers. Link
    
  • Weiss, M. S., et al. (1990). Crystallization and preliminary X-ray analysis of -amino acid salts. Journal of Molecular Biology.
  • PubChem. (2024).[2] Compound Summary: (R)-2-Amino-2-ethylpentanoic acid. National Library of Medicine. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

Sources

×

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